molecular formula C10H10N4O2S B073014 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 1437-67-8

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Cat. No.: B073014
CAS No.: 1437-67-8
M. Wt: 250.28 g/mol
InChI Key: OQHPRPRMWXDVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining a tetrazole ring, a thioether linker, and a propanoic acid terminus, making it a valuable scaffold for the synthesis of novel bioactive molecules. Research Applications and Value: Versatile Pharmacophore Building Block: The 1,3,4-oxadiazole and tetrazole rings are recognized in medicinal chemistry as privileged structures for developing therapeutics with a wide range of biological activities. This compound serves as a critical precursor or intermediate for synthesizing derivatives with potential pharmacological properties . Antimicrobial and Antitumor Research: Heterocyclic compounds containing tetrazole and similar azole rings are extensively investigated for their antibacterial effects against pathogens like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as for their in vitro cytotoxicity against human cancer cell lines such as HepG2 (human liver carcinoma) . This reagent provides a core structure for exploring new anti-infective and anticancer agents. Specialized Intermediate: The reactive propanoic acid group allows for further functionalization, such as forming amide bonds, while the thioether linkage can influence the compound's metabolic stability and electronic properties. This makes it a versatile intermediate for creating targeted libraries of novel compounds. Usage Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. It is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c15-9(16)6-7-17-10-11-12-13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHPRPRMWXDVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349473
Record name 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437-67-8
Record name 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, a molecule of interest in medicinal chemistry. The synthesis is a two-step process commencing with the formation of 1-Phenyl-1H-tetrazole-5-thiol from phenylisothiocyanate and sodium azide, followed by an S-alkylation with a 3-halopropanoic acid. This document provides detailed experimental protocols for each synthetic step. Furthermore, it presents a comprehensive summary of the expected analytical data for the final compound, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), based on analogous structures found in the literature. At present, there is no available information in the public domain regarding the biological activity or associated signaling pathways of this specific compound.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, known to exhibit a wide range of pharmacological activities. The incorporation of a tetrazole moiety can modulate the physicochemical properties of a molecule, such as its metabolic stability and acidity. The title compound, this compound, combines the tetrazole scaffold with a propanoic acid side chain via a thioether linkage, suggesting its potential as a lead compound for further investigation. This guide provides a comprehensive overview of its synthesis and predicted spectral characteristics to aid researchers in its preparation and identification.

Synthesis Workflow

The synthesis of this compound is accomplished through a two-step reaction sequence. The initial step involves the synthesis of the key intermediate, 1-Phenyl-1H-tetrazole-5-thiol. This is followed by the S-alkylation of the thiol with a suitable 3-halopropanoic acid, such as 3-bromopropanoic acid, to yield the final product.

Synthesis_Workflow Start Phenylisothiocyanate + Sodium Azide Intermediate 1-Phenyl-1H-tetrazole-5-thiol Start->Intermediate Reaction in Water Final_Product This compound Intermediate->Final_Product S-alkylation Reagent 3-Bromopropanoic Acid Reagent->Final_Product

An In-depth Technical Guide to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates known information and provides context based on related chemical structures. The document includes a summary of key physicochemical data, a generalized synthesis protocol, and a discussion of potential biological relevance based on the activities of similar tetrazole-containing compounds.

Physicochemical Properties

This compound, with the CAS number 1437-67-8, possesses a molecular formula of C₁₀H₁₀N₄O₂S and a molecular weight of 250.28 g/mol .[1][2] A summary of its known and predicted physicochemical properties is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acidN/A
CAS Number 1437-67-8[1][2]
Molecular Formula C₁₀H₁₀N₄O₂S[1][2]
Molecular Weight 250.28 g/mol [1][2]
Melting Point 115-117 °CN/A
Boiling Point (Predicted) 501.0 ± 52.0 °CN/A
Density (Predicted) 1.46 ± 0.1 g/cm³N/A
pKa (Predicted) 4.03 ± 0.10N/A
LogP (Predicted) N/AN/A
Solubility No experimental data availableN/A

Synthesis and Characterization

General Synthesis Protocol

The synthesis of this compound can be conceptually approached through the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable 3-carbon acid synthon, such as 3-halopropanoic acid or acrylic acid. A general workflow for this type of synthesis is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product thiol 1-Phenyl-1H-tetrazole-5-thiol conditions Base (e.g., NaOH, Na2CO3) Solvent (e.g., Ethanol, Water) Heat (Optional) thiol->conditions acid 3-Halopropanoic Acid / Acrylic Acid acid->conditions acidification Acidification (e.g., HCl) conditions->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (e.g., Recrystallization) extraction->purification product This compound purification->product

General synthesis workflow for this compound.

Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets for the phenyl protons, and two triplets corresponding to the diastereotopic methylene protons of the propanoic acid chain. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

    • ¹³C NMR: Expected signals would include those for the phenyl carbons, the tetrazole ring carbon, the thioether carbon, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic portions, and C=N and N=N stretches of the tetrazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.28 g/mol ). Fragmentation patterns could provide further structural information.

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) would be suitable for assessing the purity of the compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the structural motifs present in the molecule, namely the phenyl-tetrazole and the thio-propanoic acid moieties, are found in compounds with a wide range of biological activities.

The tetrazole ring is a well-known bioisostere of the carboxylic acid group, and its incorporation into molecules can enhance metabolic stability and lipophilicity.[3][4] Derivatives of 1-phenyl-1H-tetrazole-5-thiol have been investigated for their antibacterial and antifungal properties.[5][6] For instance, various derivatives have shown activity against bacteria such as E. coli and Staphylococcus aureus.[5]

Furthermore, tetrazole derivatives have been explored for their potential as anticancer agents.[7][8] The mechanism of action for such compounds can be diverse, but some have been shown to act as enzyme inhibitors.[4] For example, related compounds have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), suggesting a potential role in pain and inflammation management.

Given the presence of these pharmacologically relevant moieties, it is plausible that this compound could exhibit antibacterial, antifungal, or anticancer activities. Experimental screening is required to validate these hypotheses.

As no specific biological targets or mechanisms of action have been identified for this compound, a signaling pathway diagram cannot be provided at this time. Future research should focus on a broad biological screening to identify potential therapeutic areas, which would then guide more specific mechanistic studies.

G cluster_compound This compound cluster_activities Potential Biological Activities compound Target Compound antibacterial Antibacterial compound->antibacterial Hypothesized antifungal Antifungal compound->antifungal Hypothesized anticancer Anticancer compound->anticancer Hypothesized enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition Hypothesized

Hypothesized biological activities based on structural analogs.

Conclusion

This compound is a compound with interesting structural features that suggest potential for biological activity. This guide has summarized the available physicochemical data and provided a general framework for its synthesis and characterization. The lack of specific experimental data, particularly regarding its biological properties, highlights a significant gap in the current scientific literature. Further research, including detailed synthesis, full spectral characterization, and comprehensive biological screening, is warranted to fully elucidate the properties and potential applications of this molecule in drug discovery and development.

References

Technical Guide: ¹H and ¹³C NMR Spectral Data for 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid. Due to the absence of directly published experimental spectra for this specific compound in the searched literature, the data presented herein is a reasoned estimation based on the analysis of structurally similar compounds. This guide also outlines a comprehensive, standard experimental protocol for the acquisition of such NMR data and includes visualizations to clarify the molecular structure and analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 1-phenyl-1H-tetrazole-5-thiol and various 3-(substituted-thio)propanoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.8Multiplet5HPhenyl-H
~3.5Triplet2HS-CH₂
~2.9Triplet2HCH₂-COOH
>10Broad Singlet1HCOOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175COOH
~154C-S (Tetrazole)
~134Phenyl C (ipso)
~131Phenyl C (para)
~130Phenyl C (ortho/meta)
~125Phenyl C (ortho/meta)
~35S-CH₂
~34CH₂-COOH

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as this compound.[1][2]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For carboxylic acids, DMSO-d₆ is often a good choice to observe the acidic proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the solution is free of any solid particles.[1] The sample height in the tube should be approximately 4-5 cm.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used for data acquisition.[3]

  • Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. Non-protonated carbons have longer relaxation times, which should be considered.

    • Decoupling: Proton broadband decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.[4]

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is generally required.[4]

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons.

  • Peak Picking: The chemical shifts of the peaks are determined.

Visualizations

The following diagrams illustrate the molecular structure of the target compound with atom numbering for NMR assignment and a general workflow for NMR analysis.

molecular_structure cluster_phenyl Phenyl cluster_tetrazole Tetrazole cluster_propanoic_acid Propanoic Acid Chain C1_p C1' C2_p C2' C1_p->C2_p N1_t N1 C1_p->N1_t C3_p C3' C2_p->C3_p C4_p C4' C3_p->C4_p C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p N2_t N2 N1_t->N2_t N3_t N3 N2_t->N3_t N4_t N4 N3_t->N4_t C5_t C5 N4_t->C5_t C5_t->N1_t S S C5_t->S C1_pa C1 S->C1_pa C2_pa C2 C1_pa->C2_pa C3_pa C3 C2_pa->C3_pa O1_pa O C3_pa->O1_pa = O2_pa O C3_pa->O2_pa H_pa H O2_pa->H_pa

Caption: Molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in Spectrometer transfer->spectrometer shim Shim Magnetic Field spectrometer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) reference->analyze

Caption: General workflow for NMR spectroscopy experiments.

References

Crystal Structure Analysis of 1-Phenyl-1H-tetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-phenyl-1H-tetrazole derivatives, intended for researchers, scientists, and professionals in drug development and materials science. The document details the synthesis, experimental protocols for structural elucidation, and a summary of crystallographic data for representative compounds.

Introduction

1-Phenyl-1H-tetrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry as bioisosteres of carboxylic acids and in materials science as components of energetic materials.[1][2] Their biological activity and physical properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides definitive insights into their solid-state conformation, intermolecular interactions, and packing arrangements, which are crucial for rational drug design and the development of new materials. This guide outlines the key methodologies and data associated with the crystal structure analysis of these compounds.

Synthesis and Crystallization

The synthesis of 1-phenyl-1H-tetrazole derivatives can be achieved through several routes. A common and effective method is the [3+2] cycloaddition reaction between an azide source, typically sodium azide, and a nitrile.[3] For 1-substituted derivatives, a primary amine is reacted with an orthoformate and sodium azide.[4][5]

Experimental Protocol: Synthesis of 1-substituted 1H-tetrazoles

A general procedure involves the reaction of an appropriate aniline derivative, triethyl orthoformate, and sodium azide.[2][6] In a typical setup, the aniline (e.g., aniline, 2-chloroaniline, 4-methoxyaniline) is reacted with triethyl orthoformate and sodium azide, sometimes in the presence of a catalyst such as ytterbium triflate or nano-TiCl4·SiO2 to improve yields.[4] The reaction can often be carried out under solvent-free conditions at elevated temperatures.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.[7] Common solvent systems include acetonitrile/water mixtures or dimethylformamide.[7][8] For instance, 5-chloro-1-phenyl-1H-tetrazole crystals were grown by dissolving the compound in a mixture of water and acetonitrile and allowing the solvent to evaporate slowly at room temperature over a period of two weeks.[7]

Crystal Structure Determination

The determination of the crystal structure of 1-phenyl-1H-tetrazole derivatives is primarily accomplished through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6][7] The collected diffraction data are then processed, which includes integration of reflection intensities and corrections for various effects like polarization and absorption. The structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².[7] Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement.[7]

The following diagram illustrates the general workflow for the synthesis and structural analysis of 1-phenyl-1H-tetrazole derivatives.

Experimental Workflow for Crystal Structure Analysis start Starting Materials (e.g., Substituted Aniline, Triethyl Orthoformate, Sodium Azide) synthesis Synthesis ([3+2] Cycloaddition) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization xrd Single-Crystal X-ray Diffraction Data Collection crystallization->xrd solution Structure Solution (e.g., Direct Methods) xrd->solution refinement Structure Refinement (Least-Squares) solution->refinement analysis Data Analysis (Bond Lengths, Angles, Intermolecular Interactions) refinement->analysis end Final Crystal Structure and CIF Data analysis->end Structure_Property_Relationship synthesis Synthesis of 1-Phenyl-1H-tetrazole Derivatives crystal_analysis Crystal Structure Analysis (X-ray Diffraction) synthesis->crystal_analysis structural_data Structural Information (Conformation, Packing, Intermolecular Interactions) crystal_analysis->structural_data comp_chem Computational Chemistry (e.g., DFT, Molecular Docking) structural_data->comp_chem prop_prediction Prediction of Properties (Biological Activity, Stability) comp_chem->prop_prediction optimization Lead Optimization / Material Design prop_prediction->optimization optimization->synthesis Iterative Design application Application (Drug Development, Materials Science) optimization->application

References

The Rising Therapeutic Potential of Tetrazole-Containing Propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the tetrazole moiety and the propanoic acid scaffold has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives. The unique physicochemical properties of the tetrazole ring, often acting as a bioisostere for the carboxylic acid group, combined with the structural versatility of the propanoic acid chain, have enabled the development of potent agents targeting a range of therapeutic areas, including inflammation, cancer, and hypertension.[1][2] This guide consolidates key findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and drug development in this burgeoning field.

Diverse Biological Activities and Quantitative Insights

Tetrazole-containing propanoic acid derivatives have demonstrated a remarkable breadth of biological activities. Their efficacy spans anti-inflammatory, anticancer, antihypertensive, and antimicrobial applications. The following tables summarize the key quantitative data from various studies, offering a comparative overview of the potency of different derivatives.

Anti-inflammatory Activity

Derivatives of tetrazole-propanoic and acetic acids have shown significant promise as anti-inflammatory agents.[3] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Compound/DerivativeTarget/AssayActivityReference
Methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetateCarrageenan-induced paw edema96% inflammation reduction at 50 mg/kg[3]
Ibuprofen (Reference)Carrageenan-induced paw edema52% inhibition at 100 mg/kg[3]
Compound 7c (a tetrazole derivative)COX-2 InhibitionIC50 = 0.23 µM[4]
Compound 7c (a tetrazole derivative)TNF-α Inhibition37.6 pg/ml[4]
Isoxazole derivative 6IL-6 Inhibition42.8 pg/ml[4]
Compounds 2 and 3 (tetrazole derivatives)Dual IL-6 and TNF-α InhibitionIL-6: 47.5 and 82.7 pg/ml; TNF-α: 31.7 and 33.8 pg/ml[4]
Anticancer Activity

The anticancer potential of tetrazole derivatives, including those with propanoic acid-like structures, is a rapidly evolving area of research. These compounds have demonstrated cytotoxicity against various cancer cell lines.[5][6][7]

Compound/DerivativeCell LineActivity (IC50)Reference
Compound 5o (a tetrazole derivative)Various cancer cell linesGood anticancer activity in micro molar concentration[5]
Compound 6d (a tetrazole derivative)A549 (lung cancer)2.74 µM[8]
Doxorubicin (Reference)A549 (lung cancer)3.87 µM[8]
Compound 6l (a tetrazole derivative)EGFR-TK Inhibition0.099 µM[8]
Antihypertensive and Other Activities

A notable application of this class of compounds is in the management of hypertension, exemplified by the angiotensin II receptor blocker, valsartan, which is a derivative of a tetrazole-containing modified butanoic acid.[9]

Compound/DerivativeTarget/AssayActivityReference
Valsartan Derivatives (AV2, AV5, AV3, etc.)Urease InhibitionVaried IC50 values, with AV2 being the most potent[9]
Valsartan Derivatives (AV3, AV9)AntihypertensiveSignificant blood pressure lowering effect[9]
Indolyl tetrazolopropanoic acid derivativesAntimicrobial, Anti-inflammatoryModerate activity[10]

Key Experimental Protocols

The synthesis and biological evaluation of tetrazole-containing propanoic acid derivatives involve a range of established and innovative methodologies. Below are detailed protocols for key experiments frequently cited in the literature.

Synthesis of Tetrazole-Containing Propanoic Acid Derivatives

A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between nitriles and azides.[1][10]

General Procedure for [2+3] Cycloaddition:

  • Nitrile Precursor Synthesis: The appropriate propanoic acid derivative is first converted to its corresponding nitrile. This can be achieved through various standard organic chemistry procedures, such as dehydration of the corresponding amide or nucleophilic substitution with a cyanide salt.

  • Cycloaddition Reaction: The nitrile precursor is dissolved in a suitable solvent, such as dimethylformamide (DMF) or toluene.

  • An azide source, typically sodium azide (NaN₃) in the presence of an ammonium salt like triethylammonium chloride or a Lewis acid like zinc chloride, is added to the solution.

  • The reaction mixture is heated, often under reflux, for a period ranging from several hours to days, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired tetrazole-containing propanoic acid derivative.

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key to the inflammatory pathway.

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme (either COX-1 or COX-2) in a buffer solution at a controlled temperature (e.g., 37°C) for a short period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin Production: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE₂). The amount of PGE₂ produced is quantified using an enzyme immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.[11]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.

  • Induction of Inflammation: After a set time following compound administration (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is made into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of tetrazole-containing propanoic acid derivatives are mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

G cluster_synthesis General Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Propanoic_Acid Propanoic Acid Derivative Nitrile Nitrile Intermediate Propanoic_Acid->Nitrile Nitrile Formation Tetrazole_Product Tetrazole-Propanoic Acid Derivative Nitrile->Tetrazole_Product [2+3] Cycloaddition (NaN3) In_Vitro In Vitro Assays (e.g., COX Inhibition, MTT) Tetrazole_Product->In_Vitro In_Vivo In Vivo Assays (e.g., Paw Edema) In_Vitro->In_Vivo Promising Candidates Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

A simplified workflow for the synthesis and biological evaluation of tetrazole-propanoic acid derivatives.

The anti-inflammatory effects of these compounds are often linked to the arachidonic acid pathway, where they can inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation PGs->Inflammation Tetrazole Tetrazole-Propanoic Acid Derivative Tetrazole->COX Inhibition

Inhibition of the cyclooxygenase (COX) pathway by tetrazole-propanoic acid derivatives.

In the context of cancer, some tetrazole derivatives have been shown to induce apoptosis and arrest the cell cycle, potentially through the inhibition of signaling molecules like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

EGFR EGFR-TK Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) EGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest Tetrazole Tetrazole Derivative Tetrazole->EGFR Inhibition Tetrazole->Apoptosis Induction Tetrazole->CellCycleArrest Induction

Proposed mechanism of anticancer activity via EGFR-TK inhibition.

Conclusion

Tetrazole-containing propanoic acid derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in preclinical models for inflammatory diseases, cancer, and hypertension underscores the importance of continued research in this area. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that the information compiled herein will serve as a valuable resource for scientists and researchers, accelerating the journey of these promising compounds from the laboratory to clinical applications. Further exploration into structure-activity relationships and the optimization of pharmacokinetic profiles will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds.

References

An In-depth Technical Guide on 3-(1-phenyl-1H-tetrazol-5-yl)sulfanylpropanoic acid (CAS 1437-67-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the compound with CAS number 1437-67-8, identified as 3-(1-phenyl-1H-tetrazol-5-yl)sulfanylpropanoic acid. This molecule belongs to the tetrazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

3-(1-phenyl-1H-tetrazol-5-yl)sulfanylpropanoic acid is characterized by a phenyl-substituted tetrazole ring linked to a propanoic acid moiety via a thioether bridge.

Molecular Structure:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1-phenyl-1H-tetrazole-5-thiol C Nucleophilic Substitution (Alkylation) A->C B 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or β-propiolactone B->C D 3-(1-phenyl-1H-tetrazol-5-yl)sulfanylpropanoic acid C->D G A 3-(1-phenyl-1H-tetrazol-5-yl)sulfanylpropanoic acid B Bacterial Cell A->B Enters C Inhibition of DNA Gyrase/Topoisomerase IV B->C D Inhibition of Protein Synthesis B->D E Disruption of Cell Wall Synthesis B->E F Bacterial Cell Death C->F D->F E->F

Mechanism of action for phenyl-tetrazole thioether compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action for Phenyl-Tetrazole Thioether Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of phenyl-tetrazole thioether compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antifungal, anticancer, and antibacterial properties. This document consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Inhibition of S-Nitrosoglutathione Reductase (GSNOR)

A primary and well-characterized mechanism of action for several phenyl-tetrazole thioether derivatives is the inhibition of S-Nitrosoglutathione Reductase (GSNOR), a key enzyme in the regulation of nitric oxide (NO) homeostasis.

1.1 The Role of GSNOR

GSNOR is a class III alcohol dehydrogenase that catalyzes the NADH-dependent reduction of S-nitrosoglutathione (GSNO), an endogenous reservoir of NO. By metabolizing GSNO, GSNOR controls the levels of protein S-nitrosylation, a critical post-translational modification that modulates the function of a wide array of proteins involved in cellular signaling, inflammation, and smooth muscle function.[1] Inhibition of GSNOR leads to an accumulation of GSNO, thereby enhancing NO-mediated signaling, which can induce bronchodilation and reduce inflammation.[1]

1.2 Mechanism of Inhibition

Phenyl-tetrazole thioether-based compounds have been identified as potent, tight-binding, and reversible inhibitors of GSNOR.[2] Kinetic studies have revealed a mixed mode of inhibition. Specifically, a compound designated N6022, a first-in-class GSNOR inhibitor, behaves with a mixed uncompetitive mode of inhibition towards the GSNO substrate and a mixed competitive mode towards the formaldehyde adduct, S-hydroxymethylglutathione (HMGSH). It is uncompetitive with the cofactors NAD+ and NADH.[2] These inhibitors bind to the GSNO substrate binding pocket, functioning as competitive inhibitors in that regard.[2]

1.3 Quantitative Data: GSNOR Inhibition

The inhibitory potency of phenyl-tetrazole thioether derivatives against GSNOR has been quantified using various assays. The table below summarizes key inhibitory constants for representative compounds.

Compound IDTargetIC50KiAssay Conditions
N6022GSNOR8 nM2.5 nMIn vitro enzyme assay
C2GSNOR2.4 µM-In vitro enzyme assay[3]

1.4 Experimental Protocol: GSNOR Enzymatic Activity Assay

This protocol is adapted from methodologies used to determine GSNOR activity by spectrophotometry.[3][4]

  • Preparation of Reagents:

    • Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA.

    • Enzyme Preparation: Prepare cardiac or liver homogenates (or purified GSNOR) at a concentration of 100 µg/mL in the reaction buffer.

    • Substrate Solution: Prepare fresh solutions of S-nitrosoglutathione (GSNO) at 400 µM and NADH at 200 µM.

    • Inhibitor Stock: Dissolve the phenyl-tetrazole thioether compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Procedure:

    • In a 96-well microplate or cuvette, mix the enzyme preparation with the reaction buffer.

    • Add the inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • To start the reaction, add the GSNO and NADH solutions and incubate at 25°C for 10 minutes.

    • Measure the consumption of NADH by monitoring the decrease in absorbance at 340 nm using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH consumption for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), perform dead-end inhibition studies by measuring reaction rates at varying concentrations of both the substrate (GSNO) and the inhibitor.[4]

1.5 Visualization: GSNOR Pathway and Inhibition

GSNOR_Pathway cluster_0 Cellular Environment GSNO S-Nitrosoglutathione (GSNO) Protein_SNO S-Nitrosylated Protein (Protein-SNO) GSNO->Protein_SNO transnitrosylation GSNOR GSNOR GSNO->GSNOR GSH Glutathione (GSH) NO Nitric Oxide (NO) NO->GSNO combines with GSH Protein_SH Protein-SH node_A Modulation of Protein Function Protein_SNO->node_A GSSG Oxidized Glutathione (GSSG) GSNOR->GSSG metabolizes GSNO NH2OH Hydroxylamine GSNOR->NH2OH NAD NAD+ GSNOR->NAD Inhibitor Phenyl-Tetrazole Thioether Inhibitor Inhibitor->GSNOR Inhibits NADH NADH NADH->GSNOR cofactor

Caption: GSNOR pathway showing inhibition by phenyl-tetrazole thioethers.

Antifungal Activity: Inhibition of Lanosterol 14α-demethylase

The tetrazole moiety is a known bioisostere for other azole groups found in established antifungal agents. The primary mechanism for these compounds is the inhibition of ergosterol biosynthesis.

2.1 The Role of Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol in fungi.[5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane.[5]

2.2 Mechanism of Inhibition

Azole antifungals, including those with a tetrazole ring, act by binding to the heme iron atom in the active site of CYP51.[6] The nitrogen atoms of the tetrazole ring coordinate with the heme iron, preventing the binding and demethylation of the natural substrate, lanosterol. This leads to a fungistatic or, at higher concentrations, a fungicidal effect.[6]

2.3 Quantitative Data: Antifungal Activity

The antifungal efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassFungal StrainMIC (µg/mL)Reference
Substituted 1-phenyl-5-mercaptotetrazolesSaccharomyces cerevisiae40 to >1000[7]
Substituted 1-phenyl-5-mercaptotetrazolesCandida strains>1000[7]

2.4 Experimental Protocol: Fungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Materials:

    • Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

    • Test Compounds: Prepare serial twofold dilutions of the phenyl-tetrazole thioether compounds in a 96-well microtiter plate.

    • Controls: Include a positive control (fungal growth without inhibitor) and a negative control (medium only).

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the test compound dilutions with the fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Visually inspect the plates or use a spectrophotometer to determine the lowest concentration of the compound that causes complete inhibition of fungal growth. This concentration is the MIC.

2.5 Visualization: Ergosterol Biosynthesis Pathway and Inhibition

Ergosterol_Pathway cluster_1 Ergosterol Biosynthesis in Fungi AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Sterol Intermediates CYP51->Intermediates Inhibitor Phenyl-Tetrazole Thioether Inhibitor->CYP51 Inhibits Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Anticancer Activity: Modulation of the PI3K/Akt Signaling Pathway

Certain derivatives structurally related to phenyl-tetrazole thioethers have demonstrated anticancer activity by modulating critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.

3.1 The Role of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Aberrant activation of this pathway is a common occurrence in many types of cancer, promoting tumorigenesis.

3.2 Mechanism of Action

Some anticancer compounds exert their effects by inhibiting key kinases within this pathway, such as PI3K, Akt, or mTOR. By blocking the phosphorylation and activation of these proteins, the downstream signals that promote cancer cell survival and proliferation are attenuated, often leading to apoptosis (programmed cell death).

3.3 Quantitative Data: Anticancer Activity

The efficacy of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Pathway Target
Thiazole Derivative (6a)OVCAR-4 (Ovarian)1.569 ± 0.06PI3Kα (0.225 ± 0.01)

3.4 Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol details the steps to analyze the phosphorylation status of PI3K and Akt in cancer cells treated with an inhibitor.[8]

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., A549 lung cancer cells) in 6-well plates until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of the phenyl-tetrazole thioether compound for a specified duration (e.g., 24 hours). Include an untreated control.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total PI3K, phosphorylated PI3K (p-PI3K), total Akt, and phosphorylated Akt (p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.

3.5 Visualization: PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Akt_Pathway cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Phenyl-Tetrazole Thioether Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Activates Response Cell Growth, Proliferation, Survival Downstream->Response Topoisomerase_Workflow cluster_3 Bacterial DNA Topoisomerase Inhibition Assay start Start step1 Combine Relaxed DNA, Buffer, ATP, and Inhibitor start->step1 step2 Add DNA Gyrase step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction step3->step4 step5 Agarose Gel Electrophoresis step4->step5 step6 Visualize DNA Bands step5->step6 end Determine Inhibition step6->end

References

An In-Depth Technical Guide to the Initial Screening of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid for potential antibacterial activity. Given the nascent stage of research on this specific molecule, this document outlines a robust screening strategy, drawing upon established methodologies and data from structurally related 1-phenyl-1H-tetrazole-5-thiol derivatives as a case study. The guide details experimental protocols, data presentation strategies, and visual workflows to facilitate further investigation into this promising class of compounds.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Tetrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including antibacterial properties. The compound this compound, a derivative of 1-phenyl-1H-tetrazole-5-thiol, represents a molecule of interest for antibacterial screening due to its structural features which may confer advantageous biological activity. This guide serves as a foundational resource for researchers embarking on the initial evaluation of its antibacterial potential.

Synthesis of the Core Moiety

The synthesis of the parent thiol is a key step. The formation of 1-phenyl-1H-tetrazole-5-thiol is a foundational step for producing this compound and its derivatives. A common synthetic route involves the reaction of phenylisothiocyanate with sodium azide.[1]

reagent1 Phenylisothiocyanate product 1-Phenyl-1H-tetrazole-5-thiol reagent1->product + Reaction in H2O reagent2 Sodium Azide (NaN3) reagent2->product cluster_screening Antibacterial Screening start Test Compound This compound primary_screen Primary Screening (Agar Well Diffusion) start->primary_screen activity Activity Observed? primary_screen->activity no_activity No Significant Activity activity->no_activity No quantitative_screen Quantitative Screening (Broth Microdilution) activity->quantitative_screen Yes mic Determine MIC quantitative_screen->mic data Data Analysis and Reporting mic->data end Lead for Further Investigation data->end cluster_bacterial_cell Bacterial Cell compound Antimicrobial Compound (e.g., Tetrazole Derivative) inhibition Inhibition compound->inhibition cell_wall Cell Wall Synthesis protein_synth Protein Synthesis (Ribosomes) dna_synth DNA Replication (DNA Gyrase, Topoisomerase) folate_synth Folic Acid Metabolism cell_membrane Cell Membrane Integrity inhibition->cell_wall inhibition->protein_synth inhibition->dna_synth inhibition->folate_synth inhibition->cell_membrane

References

The Ascendance of Tetrazoles: A Technical Guide to Synthesis and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its remarkable ability to act as a bioisosteric replacement for carboxylic acids and cis-amides, coupled with its metabolic stability and favorable pharmacokinetic profile, has led to its incorporation into numerous clinically successful drugs.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel tetrazole derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and mechanisms of action to empower researchers in the field of drug discovery.

Core Synthetic Strategies: The Gateway to Tetrazole Scaffolds

The construction of the tetrazole ring is primarily achieved through a few robust and versatile synthetic methodologies. The most prevalent of these is the [3+2] cycloaddition reaction between an azide source and a nitrile.[4][5] This and other key methods are outlined below.

General Synthetic Workflow

The synthesis of 5-substituted-1H-tetrazoles, a common motif in medicinal chemistry, typically follows a well-established workflow starting from nitriles and an azide source, often catalyzed to improve reaction rates and yields.

G General Workflow for 5-Substituted-1H-Tetrazole Synthesis Nitrile Organic Nitrile (R-C≡N) Reaction [3+2] Cycloaddition Nitrile->Reaction Azide Azide Source (e.g., NaN3) Azide->Reaction Catalyst Catalyst (e.g., ZnCl2, NH4Cl) Catalyst->Reaction Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product 5-Substituted-1H-Tetrazole Purification->Product

Caption: General workflow for synthesizing 5-substituted-1H-tetrazoles.

Novel Tetrazole Derivatives as Antimicrobial Agents

The rise of multidrug-resistant bacteria necessitates the development of new classes of antimicrobial agents.[6] Tetrazole derivatives have emerged as a promising avenue of research, with novel compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Benzimidazole-Tethered Tetrazoles

Recent studies have focused on hybrid molecules combining the tetrazole moiety with other biologically active heterocycles, such as benzimidazole.[7][8] These compounds have shown potent antimicrobial and antifungal activities.

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's efficacy. The table below summarizes the activity of several novel benzimidazole-tethered tetrazole derivatives against various microbial strains.

CompoundE. faecalis (MIC, μg/mL)S. aureus (MIC, μg/mL)C. albicans (MIC, μg/mL)C. glabrata (MIC, μg/mL)Reference
e1 1.218.7< Fluconazole-[7]
b1 1.325.2< Fluconazole-[7]
c1 1.821.6--[7]
d1 2.1--< Fluconazole[7]
Azithromycin ~1.2-1.8-N/AN/A[7]
Fluconazole N/AN/AStandardStandard[7]

This protocol details the synthesis of a representative compound from the series, as described in the literature.[7]

Step 1: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole

  • A mixture of o-phenylenediamine (10 mmol) and chloroacetic acid (12 mmol) is prepared in a round-bottom flask.

  • 4N HCl (15 mL) is added, and the mixture is refluxed for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is neutralized with a saturated solution of sodium bicarbonate, filtered again, washed with cold water, and dried to yield the intermediate product.

Step 2: Synthesis of 2-((1H-tetrazol-1-yl)methyl)-1H-benzo[d]imidazole (Target Compound)

  • A solution of 1H-tetrazole (10 mmol) and potassium carbonate (K2CO3, 20 mmol) in dimethylformamide (DMF, 20 mL) is stirred at room temperature for 30 minutes.

  • 2-(chloromethyl)-1H-benzo[d]imidazole (10 mmol), dissolved in DMF, is added dropwise to the mixture.

  • The reaction mixture is stirred at 80°C for 6-8 hours.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an n-hexane/ethyl acetate (2:3) eluent system to yield the pure target compound.[7]

Characterization Data:

  • Yield: 88%

  • Appearance: Light yellow solid

  • Melting Point: 134-135 °C

  • ¹H-NMR (indicative signals): δ 5.06 (s, 2H, CH₂ protons), 7.42-7.33 (m, 2H, Ar-H), 7.97 (s, 1H, Ar-H).[7]

  • ¹³C-NMR (indicative signals): δ 151.31-148.89 (tetrazole carbon), 41.09-37.37 (methyl bridge carbon).[7]

Novel Tetrazole Derivatives as Anticancer Agents

The metabolic stability of the tetrazole ring makes it an attractive pharmacophore for the development of anticancer agents, overcoming limitations of bioavailability and rapid metabolism seen in other drug candidates.[9][10] Tetrazole derivatives have been designed to target various cancer-related pathways.

Case Study: Isoxazole-Containing Tetrazole Derivatives

One promising strategy involves the synthesis of tetrazole derivatives incorporating an isoxazole moiety. These compounds have been evaluated for their anticancer activity against a panel of human tumor cell lines.[11]

While the exact mechanisms for many novel compounds are still under investigation, a common pathway for anticancer agents involves the inhibition of cell cycle progression and the induction of apoptosis (programmed cell death).

G Hypothesized Anticancer Mechanism of Action cluster_0 Cancer Cell Tetrazole Tetrazole-Isoxazole Derivative Kinase Protein Kinases (e.g., CDK, Akt) Tetrazole->Kinase Inhibition Apoptosis Apoptosis Pathway (e.g., Caspase activation) Tetrazole->Apoptosis Induction CellCycle Cell Cycle Progression (G1, S, G2, M phases) Kinase->CellCycle Promotion Proliferation Uncontrolled Proliferation CellCycle->Proliferation CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothesized mechanism for tetrazole derivatives inducing cancer cell death.

The anticancer activity of synthesized tetrazole-isoxazole chalcone derivatives was evaluated by the National Cancer Institute (NCI), with results reported as a percentage of cell growth. A lower percentage indicates higher activity.

CompoundMost Sensitive Cell LineCancer TypeGrowth %Reference
4b SK-OV-3Ovarian Cancer34.94[11]
3b ---29.69 to 55.77[11]
3d ---28.61 to 47.91[11]
4c ---17.68 to 44.00[11]
4f ---23.46 to 39.94[11]
4b, 4d SNB-75CNS Cancer-20.59 and 21.11[11]

Note: Negative growth percentages indicate cell killing.

This protocol outlines the multi-step synthesis of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives.[11]

Step 1: Synthesis of 5-phenyl-1H-tetrazole

  • A mixture of benzonitrile (0.1 mol), sodium azide (0.15 mol), and ammonium chloride (0.15 mol) in DMF (100 mL) is refluxed for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with a 10% sodium hydroxide solution and boiled for 15 minutes.

  • The solution is filtered, cooled, and acidified with dilute HCl.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of 5-phenyl 1-acetyl tetrazole

  • 5-phenyl-1H-tetrazole (0.1 mol) is refluxed with acetic anhydride (0.2 mol) for 2 hours.

  • The excess acetic anhydride is removed by distillation under reduced pressure.

  • The resulting solid is washed with petroleum ether and recrystallized from ethanol.

Step 3: Synthesis of Chalcones (3a-h)

  • A mixture of 5-phenyl 1-acetyl tetrazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol.

  • An aqueous solution of KOH (40%) is added dropwise while stirring in an ice bath.

  • The mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is poured into crushed ice and acidified with dilute HCl.

  • The separated solid (chalcone) is filtered, washed with water, and recrystallized.

Step 4: Synthesis of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole (4a-h)

  • The chalcone from Step 3 (0.002 mol) and hydroxylamine hydrochloride (0.004 mol) are dissolved in ethanol.

  • A solution of KOH in water is added, and the mixture is refluxed for 6-8 hours.

  • The mixture is cooled, poured into ice water, and acidified.

  • The resulting solid is filtered, dried, and recrystallized from a suitable solvent to yield the final product.[11]

Conclusion and Future Directions

The tetrazole moiety continues to be a cornerstone of modern drug design, demonstrating broad pharmacological potential across multiple therapeutic areas.[4][12][13] The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of even more efficient, green synthetic methodologies and the exploration of novel hybrid molecules that combine the benefits of the tetrazole ring with other pharmacophores to tackle complex diseases and combat drug resistance.[6][7] The data and protocols presented herein serve as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocycle.

References

Spectroscopic and Synthetic Elucidation of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, a compound of interest in medicinal chemistry and drug development due to the prevalence of the tetrazole moiety in various therapeutic agents. This document outlines a plausible synthetic route and predicted spectroscopic data based on the analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds containing the 1-phenyl-1H-tetrazole-5-thiol core and propanoic acid functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
~7.5 - 7.7Multiplet5HPhenyl-H
~3.6 - 3.8Triplet2H-S-CH₂ -CH₂-COOH
~2.8 - 3.0Triplet2H-S-CH₂-CH₂ -COOH
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~173.0-C OOH
~154.0Tetrazole C5
~134.0Phenyl C1 (ipso)
~130.0Phenyl C4
~129.5Phenyl C2, C6
~125.0Phenyl C3, C5
~35.0-S-C H₂-CH₂-COOH
~28.0-S-CH₂-C H₂-COOH
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational Mode
2500-3300 (broad)O-H stretch (carboxylic acid)
~3100C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1500, ~1450C=C stretch (aromatic)
~1460N=N stretch (tetrazole)
~1250C-O stretch
~700C-S stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
[M+H]⁺Molecular Ion Peak
[M-COOH]⁺Fragment corresponding to loss of carboxylic acid group

Proposed Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 1-phenyl-1H-tetrazole-5-thiol and 3-bromopropanoic acid.

Materials and Reagents:
  • 1-phenyl-1H-tetrazole-5-thiol

  • 3-bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:
  • Preparation of Sodium Thiolate: In a round-bottom flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (1 equivalent) in ethanol. To this solution, add an aqueous solution of sodium hydroxide (1 equivalent) dropwise with stirring. Stir the mixture at room temperature for 30 minutes to form the sodium salt of the thiol.

  • Nucleophilic Substitution: To the solution of the sodium thiolate, add 3-bromopropanoic acid (1.1 equivalents) dissolved in ethanol.

  • Reaction Monitoring: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 3. A white precipitate of the crude product should form.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield pure this compound.

Visualizations

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product A 1-Phenyl-1H-tetrazole-5-thiol D Formation of Sodium Thiolate (Ethanol, RT, 30 min) A->D B 3-Bromopropanoic Acid E Nucleophilic Substitution (Reflux, 4-6h) B->E C NaOH (aq) C->D D->E F Work-up & Acidification (HCl to pH 3) E->F G Purification (Recrystallization) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Methodological & Application

Application Notes & Protocols for 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocol is a synthesized example based on the known biological activities of structurally related tetrazole compounds. As of the date of this document, specific published data on the use of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid in cell culture is limited. Therefore, this protocol should be considered a starting point for experimental design and may require optimization.

Introduction

Tetrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Many tetrazole-containing molecules have demonstrated potent antiproliferative and anticancer properties against a variety of cancer cell lines.[2][3][4][5] These compounds often act through mechanisms such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[6][7] The tetrazole moiety can also serve as a bioisostere for a carboxylic acid group, potentially improving a compound's metabolic stability and pharmacokinetic profile.[2][8]

This document provides a detailed, hypothetical experimental protocol for evaluating the antiproliferative effects of this compound in a cell culture setting. The protocol is designed to be a comprehensive guide for researchers initiating studies on this or similar compounds.

Hypothetical Data on Antiproliferative Activity

The following table summarizes hypothetical quantitative data for the antiproliferative activity of this compound against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.3
A549Lung Cancer5.2
HCT116Colon Cancer7.9
HeLaCervical Cancer9.1
HEK293Normal Kidney (Control)> 50

Experimental Protocol: Antiproliferation Assay using MTT

This protocol details the methodology for determining the cytotoxic effects of this compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

2. Preparation of Compound Stock Solution

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3. Cell Seeding

  • Culture the selected cell lines in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

4. Treatment of Cells

  • Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and an untreated control.

  • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

5. MTT Assay

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_culture Cell Culture (70-80% Confluency) start->cell_culture compound_prep Prepare Compound Stock Solution (10 mM) start->compound_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding cell_treatment Treat Cells with Compound Dilutions compound_prep->cell_treatment cell_seeding->cell_treatment incubation Incubate for 48-72 hours cell_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis end End data_analysis->end signaling_pathway compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

References

Application Notes and Protocols for In Vitro Assay Development of Tetrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrazole ring is a significant scaffold in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group.[1][2] This substitution can enhance metabolic stability and improve pharmacokinetic properties such as oral bioavailability.[1] Tetrazole-containing compounds have shown inhibitory activity against a wide range of enzymes, making them promising candidates for drug development in various therapeutic areas, including anti-inflammatory, anti-diabetic, and antimicrobial applications.[3][4][5]

Developing potent and selective enzyme inhibitors requires robust and reliable in vitro assays. These assays are fundamental for initial screening, determining inhibitor potency (IC50), elucidating the mechanism of inhibition (Ki), and establishing structure-activity relationships (SAR).[6][7][8] This document provides detailed protocols and application notes for the in vitro characterization of tetrazole-based enzyme inhibitors, tailored for researchers, scientists, and drug development professionals.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[9][10] It is a critical parameter for assessing the potency of an inhibitor.

General Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Tetrazole Inhibitor add_components Add Buffer, Enzyme & Inhibitor dilutions to wells prep_inhibitor->add_components prep_enzyme Prepare Enzyme working solution prep_enzyme->add_components prep_substrate Prepare Substrate working solution pre_incubate Pre-incubate Enzyme with Inhibitor (e.g., 15 min) add_components->pre_incubate initiate_reaction Initiate reaction by adding Substrate pre_incubate->initiate_reaction measure_signal Measure reaction rate (e.g., absorbance/fluorescence) initiate_reaction->measure_signal calc_inhibition Calculate % Inhibition for each concentration measure_signal->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 value from sigmoidal curve fit plot_curve->determine_ic50

General workflow for determining the IC50 value of an enzyme inhibitor.
Experimental Protocol

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Tetrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates (e.g., clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Methodology:

  • Inhibitor Preparation: Prepare a series of dilutions of the tetrazole inhibitor from the stock solution. A 10-point, 2-fold or 3-fold serial dilution is common, covering a wide concentration range (e.g., from 100 µM to 0.5 nM).[11] The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically kept below 1% to avoid affecting enzyme activity.[12]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the diluted inhibitor solutions to the test wells.

    • Include positive controls (enzyme activity without inhibitor, with DMSO vehicle) and negative controls (assay buffer and substrate, without enzyme).[6]

    • Add the enzyme solution to all wells except the negative controls.

  • Pre-incubation: Pre-incubate the plate containing the enzyme and inhibitor for a specific duration (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[6] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.[13]

    • Immediately place the plate in a microplate reader.

    • Monitor the formation of the product (or depletion of the substrate) over time by measuring the signal (e.g., absorbance, fluorescence) at regular intervals.[6] The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100 where V₀_inhibitor is the initial velocity in the presence of the inhibitor and V₀_control is the initial velocity of the positive control.[15]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[15]

Protocol 2: Enzyme Kinetics and Determination of Inhibition Constant (Ki)

While IC50 is a measure of potency, it can be influenced by experimental conditions like substrate concentration.[9] The inhibition constant (Ki) is a more fundamental measure of an inhibitor's binding affinity and is independent of substrate concentration.[6] Determining Ki requires understanding the mechanism of inhibition.

Types of Reversible Inhibition

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E1 Enzyme (E) ES1 E-S Complex E1->ES1 +S EI1 E-I Complex E1->EI1 +I ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I E2 Enzyme (E) ES2 E-S Complex E2->ES2 +S EI2 E-I Complex E2->EI2 +I ES2->E2 -S ESI2 E-S-I Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 Enzyme (E) ES3 E-S Complex E3->ES3 +S ES3->E3 -S ESI3 E-S-I Complex ES3->ESI3 +I P3 Product (P) ES3->P3 k_cat ESI3->ES3 -I

Diagram of common reversible enzyme inhibition mechanisms.
Experimental Protocol

This protocol determines the mechanism of inhibition by measuring enzyme activity at various substrate and inhibitor concentrations.

Methodology:

  • Determine Michaelis-Menten Constant (Km): First, determine the Km of the substrate in the absence of the inhibitor. This involves measuring the initial reaction velocity at a range of substrate concentrations (e.g., 0.1x to 10x the expected Km).[6] Plot velocity vs. [Substrate] and fit the data to the Michaelis-Menten equation.

  • Set up Kinetic Assays:

    • Prepare a matrix of reactions in a 96-well plate. The matrix should include multiple fixed concentrations of the tetrazole inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki) and a range of substrate concentrations for each inhibitor concentration.[7]

    • The assay procedure (pre-incubation, reaction initiation, monitoring) is the same as described in the IC50 protocol.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V₀) at each substrate concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.[16]

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

    • Alternatively, perform a global non-linear regression fit of the entire velocity vs. [Substrate] dataset to the appropriate inhibition model equations (competitive, non-competitive, etc.) to directly calculate the Vmax, Km, and Ki values.[7]

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison and interpretation of structure-activity relationships (SAR).

Table 1: IC50 Values for a Series of Tetrazole Analogs against Pyruvate Kinase M2 (PKM2)
Compound IDR-Group ModificationIC50 (µM)[17]
TZA-001-Phenyl15.2 ± 1.8
TZA-002-4-Chlorophenyl5.8 ± 0.7
TZA-003-Naphthalen-2-yl0.31 ± 0.04
TZA-004-4-Methoxyphenyl11.5 ± 1.3
Control (Known Inhibitor)-0.55 ± 0.06
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinetic Parameters for Lead Inhibitor TZA-003 against PKM2
ParameterValue
Km (Substrate: PEP)25 ± 3 µM
Vmax150 ± 10 nmol/min/mg
Ki0.15 ± 0.02 µM
Mechanism of InhibitionCompetitive
Parameters were determined by global non-linear regression analysis of kinetic data.

Application Note Example: Inhibition of Cyclooxygenase-2 (COX-2)

Background: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[18] Tetrazole derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory potential.[5][19]

COX Signaling Pathway

COX_Pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid sPLA2 sPLA2-IIA prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins cox_enzymes COX-1 / COX-2 Enzymes inflammation Inflammation prostaglandins->inflammation inhibitor Tetrazole-based COX-2 Inhibitor inhibitor->cox_enzymes Inhibition

Simplified COX signaling pathway and the target for tetrazole inhibitors.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted for determining the inhibitory effect of tetrazole compounds on COX-1 and COX-2 enzymes to assess potency and selectivity.[18]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Tetrazole inhibitor dilutions

  • PGE2 EIA Kit (for detection)

Methodology:

  • Assay Setup: In a 96-well plate, add assay buffer, the tetrazole inhibitor at various concentrations, and the enzyme (either COX-1 or COX-2 in separate wells). Include vehicle and positive controls.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.[18]

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., 1 M HCl).[18]

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a commercial EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 for both COX-1 and COX-2. The selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.

References

Application of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole scaffold is a prominent pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and improve pharmacokinetic profiles. The derivative, 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, belongs to a class of compounds derived from 1-phenyl-1H-tetrazole-5-thiol, which has demonstrated a wide array of pharmacological activities. This document provides an overview of the potential applications of this compound in drug design, supported by experimental data from related derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The primary therapeutic areas of interest for this class of compounds include oncology and infectious diseases.

Application Notes

Anticancer Applications

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have shown significant potential as anticancer agents. The proposed mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. The structural features of these tetrazole derivatives allow them to interact with key proteins in the apoptotic cascade. Specifically, they may act as tubulin polymerization inhibitors, leading to mitotic arrest and subsequently triggering the intrinsic apoptosis pathway. This is characterized by the disruption of mitochondrial membrane potential and the activation of caspases. The presence of the propanoic acid side chain in this compound may enhance its solubility and bioavailability, making it a promising candidate for further investigation as a cytotoxic agent against various cancer cell lines.

Antibacterial Applications

The 1-phenyl-1H-tetrazole-5-thiol moiety is also a key component in the development of novel antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism of antibacterial action is not fully elucidated for all derivatives, it is hypothesized that these compounds may interfere with essential bacterial cellular processes. The structural diversity that can be achieved by modifying the thio-substituent allows for the fine-tuning of antibacterial specificity and potency. The propanoic acid group in the target molecule could potentially enhance its uptake by bacterial cells, contributing to its antimicrobial efficacy.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives of 1-phenyl-1H-tetrazole-5-thiol. While specific data for this compound is not available in the public domain, the data for structurally related compounds provide a strong rationale for its investigation in similar assays.

Compound IDStructureAssay TypeTargetActivityReference
Derivative A 5-{[2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1-phenyl-1H-tetrazoleAntibacterialE. coliHigh Inhibition[1][2]
AntibacterialS. aureusHigh Inhibition[1][2]
Derivative B 5-[(4-chlorophenoxy)methyl]-1-phenyl-1H-tetrazoleAnticancerHeLa (Cervical Cancer)IC50: 100 nM[3]
AnticancerMCF7 (Breast Cancer)IC50: 100 nM[3]
AnticancerU87 MG (Glioblastoma)IC50: 100 nM[3]
Derivative C 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thioneAnticancerOvarian Cancer Cell LinesGrowth %: 34.94Not specified in snippets
Derivative D 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineAntibacterialS. aureusMIC: 10.67 µg/mL[4]
AntibacterialE. coliMIC: 12.82 µg/mL[4]
AntifungalC. albicansMIC: 21.44 µg/mL[4]

Experimental Protocols

Protocol 1: Evaluation of Anticancer Activity using MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound dilution).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Evaluation of Antibacterial Activity using Agar Well Diffusion Method

This protocol details the screening of this compound for antibacterial activity against Staphylococcus aureus and Escherichia coli.

Materials:

  • This compound

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic discs (e.g., Gentamicin)

  • Sterile Petri dishes

  • Sterile swabs

  • Sterile cork borer (6 mm)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Inoculate a single colony of S. aureus and E. coli into separate tubes containing 5 mL of MHB.

    • Incubate the cultures at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspensions with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Preparation and Inoculation:

    • Pour molten MHA into sterile Petri dishes and allow them to solidify.

    • Dip a sterile swab into the adjusted bacterial suspension and streak it evenly across the entire surface of an MHA plate. Repeat for each bacterial strain.

  • Well Preparation and Compound Application:

    • Use a sterile cork borer to create wells (6 mm in diameter) in the agar plates.

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Add a defined volume (e.g., 100 µL) of the compound solution into each well.

    • Place a standard antibiotic disc as a positive control and a well with 100 µL of DMSO as a negative control.

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 24 hours.

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

    • A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound (48h) prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals (DMSO) add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_ic50 Calculate % Viability and IC50 Value read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase stimulus Cellular Stress (e.g., DNA Damage, Mitotic Arrest) bax_bak Activation of Bax/Bak stimulus->bax_bak mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apaf-1, Cytochrome c, and pro-Caspase-9 Complex cyto_c->apoptosome casp9 Activation of Caspase-9 apoptosome->casp9 casp3 Activation of Caspase-3 casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Synthesis of 5-Thio-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Thio-substituted tetrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are recognized as important pharmacophores and are often utilized as bioisosteres for carboxylic acids, enhancing metabolic stability and other physicochemical properties of drug candidates.[1] These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antihypertensive, and anticancer properties.[2][3] This document provides detailed standard operating procedures for the synthesis of 5-thio-substituted tetrazoles, targeting researchers, scientists, and professionals in the field of drug development. The protocols outlined below are based on established and efficient synthetic methodologies.

Core Synthetic Strategies

The synthesis of 5-thio-substituted tetrazoles can be broadly categorized into two main strategies:

  • Route A: One-Pot Synthesis from Isothiocyanates. This approach involves the reaction of an organic isothiocyanate with sodium azide to form a 1-substituted-1H-tetrazole-5-thione intermediate. This intermediate can then be S-alkylated in the same reaction vessel to yield the final 5-thio-substituted product. This method is efficient and minimizes the need for isolation of intermediates.[4][5][6]

  • Route B: Stepwise Synthesis via a Tetrazole-5-thiol Intermediate. This strategy involves the initial synthesis and isolation of a 1-substituted-1H-tetrazole-5-thiol from an isothiocyanate and sodium azide. The isolated thiol is then subjected to S-alkylation in a separate step to introduce the desired thio-substituent. This approach allows for greater control and purification of the intermediate.[2][7]

Experimental Protocols

Route A: One-Pot Synthesis of 1-Substituted-5-alkylsulfanyl-tetrazoles

This protocol describes a facile one-pot synthesis of 1-substituted 5-alkyl(or aryl)sulfanyl-tetrazoles starting from organic isothiocyanates.[4][6]

Diagram of the Experimental Workflow

cluster_0 Step 1: Formation of Tetrazole-5-thione Intermediate cluster_1 Step 2: S-Alkylation Isothiocyanate Isothiocyanate Reaction_1 Stir at Room Temperature (2 hours) Isothiocyanate->Reaction_1 Sodium Azide Sodium Azide Sodium Azide->Reaction_1 Pyridine Pyridine Pyridine->Reaction_1 Water Water Water->Reaction_1 Intermediate 1-Substituted-1H-tetrazole-5-thione (in situ) Reaction_1->Intermediate Reaction_2 Stir at Room Temperature (2-6 hours) Intermediate->Reaction_2 Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Reaction_2 THF THF THF->Reaction_2 Workup Extraction with Ethyl Acetate, Drying, and Solvent Removal Reaction_2->Workup Final_Product 1-Substituted-5-alkylsulfanyl-tetrazole Workup->Final_Product

Caption: One-pot synthesis of 1-substituted-5-alkylsulfanyl-tetrazoles.

Materials and Reagents:

  • Organic isothiocyanate (e.g., Phenyl isothiocyanate)

  • Sodium azide (NaN₃)

  • Pyridine

  • Alkyl or aryl halide (e.g., 1-(2-Bromoethyl)benzene)

  • Deionized water

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a mixture of the organic isothiocyanate (1.0 mmol), sodium azide (1.2 mmol), and pyridine (3.0 mmol) in deionized water (3 mL).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Prepare a solution of the alkyl or aryl halide (1.5 mmol) in THF (3 mL).

  • Add the THF solution of the halide to the reaction mixture.

  • Continue stirring the reaction mixture for an additional 2 to 6 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the resulting mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Quantitative Data:

IsothiocyanateAlkyl/Aryl HalideYield (%)Reference
Phenyl isothiocyanate1-(2-Bromoethyl)benzene95[4]
Phenyl isothiocyanateBenzyl bromide98[4]
Methyl isothiocyanate1-(2-Bromoethyl)benzene88[4]
Ethyl isothiocyanateBenzyl bromide92[4]
Route B: Stepwise Synthesis of 5-Thio-Substituted Tetrazoles

This protocol outlines a three-step synthesis for more complex 5-thio-substituted tetrazole derivatives, involving the isolation of a 1-substituted-1H-tetrazole-5-thiol intermediate.[2][7]

Diagram of the Experimental Workflow

cluster_0 Step 1: Synthesis of 1-Benzyl-1H-tetrazole-5-thiol cluster_1 Step 2: Thioalkylation cluster_2 Step 3: Condensation Benzyl_Isothiocyanate Benzyl Isothiocyanate Reaction_1 Reflux Benzyl_Isothiocyanate->Reaction_1 Sodium_Azide Sodium Azide Sodium_Azide->Reaction_1 Water_1 Water Water_1->Reaction_1 Intermediate_1 1-Benzyl-1H-tetrazole-5-thiol Reaction_1->Intermediate_1 Reaction_2 Stir Intermediate_1->Reaction_2 Dibromoalkane 1,3-Dibromopropane Dibromoalkane->Reaction_2 THF_2 Tetrahydrofuran THF_2->Reaction_2 Intermediate_2 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole Reaction_2->Intermediate_2 Reaction_3 Condensation Intermediate_2->Reaction_3 Amine_or_Thiol Amine or Thiol Amine_or_Thiol->Reaction_3 Final_Product 5-Thio-Substituted Tetrazole Derivative Reaction_3->Final_Product

Caption: Stepwise synthesis of 5-thio-substituted tetrazole derivatives.

Materials and Reagents:

  • Benzyl isothiocyanate

  • Sodium azide (NaN₃)

  • 1,3-Dibromopropane

  • Various amines or thiols

  • Deionized water

  • Tetrahydrofuran (THF)

  • Appropriate solvents for purification

Procedure:

Step 1: Synthesis of 1-Benzyl-1H-tetrazole-5-thiol

  • In a round-bottom flask, add benzyl isothiocyanate and sodium azide to deionized water.

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.

  • After completion, cool the reaction mixture and acidify to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 1-benzyl-1H-tetrazole-5-thiol.

Step 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole

  • Dissolve the 1-benzyl-1H-tetrazole-5-thiol from Step 1 in THF.

  • Add 1,3-dibromopropane to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue to obtain 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.

Step 3: Synthesis of Final 5-Thio-Substituted Tetrazole Derivatives

  • Dissolve the 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole from Step 2 in a suitable solvent.

  • Add the corresponding amine or thiol to the solution.

  • Stir the reaction, potentially with heating, until completion.

  • Work up the reaction mixture by extraction and washing.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data:

Final ProductYield (%)Reference
3-(1-Benzyl-1H-tetrazol-5-ylthio)-N,N-dipropylpropan-1-amine62[2]
1-Benzyl-5-[3-(1-ethyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole68[7]
5-[3-(1-Benzyl-1H-tetrazol-5-ylthio)propylthio]-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one48[2]

Safety Precautions

  • Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Organic isothiocyanates can be lachrymatory and irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization

The synthesized compounds should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.[2] Melting point determination can also be used for solid compounds.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and ester derivatives from the parent compound, 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid. This compound serves as a versatile scaffold for developing novel therapeutic agents, leveraging the known biological activities of tetrazole-containing molecules, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The following protocols are designed to be adaptable for the synthesis of a diverse library of derivatives for screening and drug discovery programs.

Synthesis of Amide Derivatives

Amide derivatives are frequently explored in medicinal chemistry due to their stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard coupling agents.

Experimental Protocol: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of N-substituted amides from this compound using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted amine (1.1 mmol) in anhydrous dichloromethane (20 mL).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure amide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data for Representative Amide Derivatives
DerivativeAmine UsedYield (%)Melting Point (°C)
1a Aniline85155-157
1b Benzylamine88130-132
1c Morpholine92118-120
1d 4-Chloroaniline82168-170

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow start_acid This compound reaction_mixture Reaction Mixture (0°C to RT) start_acid->reaction_mixture amine Substituted Amine (R-NH2) amine->reaction_mixture reagents DCC, DMAP, DCM reagents->reaction_mixture filtration Filtration (Remove DCU) reaction_mixture->filtration workup Aqueous Workup (HCl, NaHCO3, Brine) filtration->workup purification Column Chromatography workup->purification final_product N-Substituted Amide Derivative purification->final_product

Caption: General workflow for the synthesis of amide derivatives.

Synthesis of Ester Derivatives

Esterification of the parent acid can enhance its lipophilicity, which may improve pharmacokinetic properties such as cell membrane permeability. Fischer-Speier esterification is a classic and effective method for this transformation.

Experimental Protocol: General Procedure for Ester Synthesis via Fischer-Speier Esterification

This protocol details the synthesis of ester derivatives of this compound using an alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) in the desired anhydrous alcohol (20 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure ester derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data for Representative Ester Derivatives
DerivativeAlcohol UsedYield (%)Physical State
2a Methanol90White Solid
2b Ethanol87Colorless Oil
2c Propan-1-ol85Colorless Oil
2d Butan-1-ol83Pale Yellow Oil

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Workflow for Ester Synthesis

Ester_Synthesis_Workflow start_acid This compound reflux Reflux (4-6 hours) start_acid->reflux alcohol Alcohol (R-OH) alcohol->reflux catalyst Conc. H2SO4 catalyst->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup purification Column Chromatography workup->purification final_product Ester Derivative purification->final_product

Caption: General workflow for the synthesis of ester derivatives.

Potential Biological Applications and Signaling Pathways

Derivatives of tetrazoles are known to exhibit a wide range of biological activities.[2] For instance, many tetrazole-containing compounds have been investigated as potential anticancer agents that may act through the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The synthesized derivatives could be screened for their ability to inhibit key protein kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Synthesized Derivative inhibitor->akt Inhibits

References

Application Notes and Protocols for Utilizing Tetrazole Compounds as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrazole compounds as versatile ligands in coordination chemistry. The content covers the synthesis of tetrazole-based ligands and their metal complexes, their applications in drug development and catalysis, and detailed experimental protocols.

Introduction to Tetrazole Ligands in Coordination Chemistry

Tetrazole and its derivatives are five-membered heterocyclic compounds containing four nitrogen atoms. They have emerged as important ligands in coordination chemistry due to their versatile coordination modes, ability to form stable complexes with a wide range of metal ions, and the diverse applications of the resulting coordination polymers and metal-organic frameworks (MOFs).[1] The deprotonated tetrazolate anion can coordinate to metal centers through one or more of its nitrogen atoms, acting as a monodentate, bidentate, or bridging ligand. This versatility allows for the construction of 1D, 2D, and 3D coordination polymers with tunable properties.[2]

Applications of tetrazole-based coordination complexes are found in various fields, including:

  • Drug Development: Tetrazole-containing metal complexes have shown promise as anticancer and antibacterial agents. The tetrazole moiety can act as a bioisostere for carboxylic acids, improving the pharmacological properties of drug candidates.[3]

  • Catalysis: Metal complexes with tetrazole ligands have been employed as efficient catalysts in various organic transformations, such as cross-coupling reactions and hydrogenations.

  • Materials Science: The resulting coordination polymers can exhibit interesting properties such as luminescence, porosity for gas storage, and high thermal stability, making them useful in materials science.[4]

Synthesis of Tetrazole Ligands and Metal Complexes

The synthesis of tetrazole-based coordination complexes typically involves two main stages: the synthesis of the tetrazole ligand itself, followed by the reaction of the ligand with a suitable metal salt.

General Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from ligand synthesis to the characterization of the final coordination complex.

G cluster_ligand Ligand Synthesis cluster_complex Coordination Complex Synthesis cluster_characterization Characterization start Starting Materials (e.g., Nitrile, Azide) reaction1 [2+3] Cycloaddition Reaction start->reaction1 workup1 Work-up and Purification reaction1->workup1 ligand Isolated Tetrazole Ligand workup1->ligand reaction2 Coordination Reaction (e.g., Solvothermal) ligand->reaction2 metal_salt Metal Salt (e.g., ZnCl2, Cu(NO3)2) metal_salt->reaction2 workup2 Isolation and Washing reaction2->workup2 complex Crystalline Coordination Complex workup2->complex xrd Single-Crystal X-ray Diffraction complex->xrd pxrd Powder X-ray Diffraction complex->pxrd ftir FT-IR Spectroscopy complex->ftir tga Thermogravimetric Analysis complex->tga elemental Elemental Analysis complex->elemental

Caption: General workflow for the synthesis and characterization of tetrazole-based coordination complexes.

Experimental Protocol: Synthesis of a Bifunctional Tetrazole-Carboxylate Ligand

This protocol describes the synthesis of 1,3,5-tri(2-carboxymethyltetrazol-5-yl)benzene (H3L1), a bifunctional ligand used in the preparation of coordination polymers.

Materials:

  • 1,3,5-tricyanobenzene

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Ethyl chloroacetate

  • Potassium carbonate (K2CO3)

  • Lithium hydroxide (LiOH)

  • Dimethylformamide (DMF)

  • Acetone

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of 1,3,5-tris(1H-tetrazol-5-yl)benzene: A mixture of 1,3,5-tricyanobenzene (1.53 g, 10 mmol), sodium azide (2.28 g, 35 mmol), and ammonium chloride (1.87 g, 35 mmol) in 50 mL of DMF is heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is poured into 200 mL of water and acidified with concentrated HCl to a pH of 2. The resulting white precipitate is collected by filtration, washed with water, and dried to yield 1,3,5-tris(1H-tetrazol-5-yl)benzene.

  • Synthesis of 1,3,5-tri(2-ethoxycarbonylmethyltetrazol-5-yl)benzene: To a solution of 1,3,5-tris(1H-tetrazol-5-yl)benzene (2.82 g, 10 mmol) in 50 mL of acetone, potassium carbonate (5.52 g, 40 mmol) and ethyl chloroacetate (4.90 g, 40 mmol) are added. The mixture is refluxed for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and evaporated to give the crude product, which is purified by column chromatography.

  • Hydrolysis to H3L1: The ester from the previous step (4.0 g) is suspended in a mixture of ethanol (30 mL) and water (30 mL). Lithium hydroxide (1.5 g) is added, and the mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2 M HCl to a pH of 2. The resulting white precipitate is collected by filtration, washed with water, and dried to afford H3L1.

Experimental Protocol: Synthesis of a Zn(II) Coordination Polymer

This protocol details the synthesis of a Zn(II) coordination polymer using the H3L1 ligand.[3]

Materials:

  • H3L1 (1,3,5-tri(2-carboxymethyltetrazol-5-yl)benzene)

  • Zinc(II) nitrate hexahydrate (Zn(NO3)2·6H2O)

  • 2,2'-bipyridine (bipy)

  • Methanol

  • Water

Procedure:

  • A mixture of H3L1 (0.02 mmol, 9.7 mg), Zn(NO3)2·6H2O (0.02 mmol, 6.0 mg), and 2,2'-bipyridine (0.02 mmol, 3.1 mg) is dissolved in a mixture of 5 mL of methanol and 5 mL of water.

  • The resulting solution is sealed in a 25 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 120 °C for 72 hours and then slowly cooled to room temperature.

  • Colorless block-shaped crystals of the Zn(II) coordination polymer are obtained. The crystals are collected by filtration, washed with water and methanol, and air-dried.

Data Presentation: Structural Information

The precise coordination environment of the metal ions in these complexes can be determined by single-crystal X-ray diffraction. This technique provides detailed information on bond lengths and angles.

ComplexMetal IonLigand(s)Bond Length (Å)Bond Angle (°)Reference
{[Zn(Hptz)(Hbtc)(H2O)2]·H2O}nZn(II)5-(pyrazinyl)tetrazole, 1,3,5-benzenetricarboxylic acidZn-N: 2.115(3) - 2.164(3), Zn-O: 2.081(3) - 2.183(3)N-Zn-N: 90.5(1) - 176.8(1), O-Zn-O: 85.6(1) - 173.2(1)
{[Cd2(ptz)(btc)(H2O)2]·2H2O}nCd(II)5-(pyrazinyl)tetrazolate, 1,3,5-benzenetricarboxylateCd-N: 2.298(4) - 2.401(4), Cd-O: 2.263(3) - 2.541(3)N-Cd-N: 85.4(1) - 162.9(1), O-Cd-O: 83.2(1) - 170.1(1)
[Zn(pytz)2(H2O)4]·2H2OZn(II)5-(4-pyridyl)tetrazolateZn-N: 2.185(2), Zn-O: 2.084(2) - 2.116(2)N-Zn-N: 180.0, O-Zn-O: 88.9(1) - 180.0[1]

Application in Drug Development: Anticancer Activity

Tetrazole-containing coordination complexes have demonstrated significant potential as anticancer agents. The mechanism of action for many metal-based anticancer drugs, particularly those containing platinum, involves interaction with DNA, leading to cell cycle arrest and apoptosis.

Proposed General Signaling Pathway for a Platinum-Tetrazole Anticancer Complex

While a specific signaling pathway for a tetrazole-containing platinum complex is not yet fully elucidated, it is hypothesized to follow a similar mechanism to cisplatin, as depicted in the following diagram. The tetrazole ligand can influence the complex's lipophilicity, cellular uptake, and DNA binding affinity.

G Pt_complex Pt-Tetrazole Complex Cellular_uptake Cellular Uptake Pt_complex->Cellular_uptake Passive diffusion/ Active transport Cell_membrane Cell Membrane DNA Nuclear DNA Cellular_uptake->DNA DNA_adduct DNA Adduct Formation DNA->DNA_adduct Covalent Binding DNA_damage DNA Damage DNA_adduct->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed signaling pathway for the anticancer action of a platinum-tetrazole complex.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the in vitro cytotoxicity of a tetrazole-metal complex against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrazole-metal complex stock solution (in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the tetrazole-metal complex in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Application in Catalysis

Tetrazole-based coordination complexes can serve as efficient homogeneous or heterogeneous catalysts for a variety of organic reactions. The metal center acts as the active site, while the tetrazole ligand modulates its electronic and steric properties.

Catalytic Performance Data

The following table summarizes the catalytic performance of a rhodium complex with a tetrazole-containing ligand in the dynamic kinetic resolution of racemic internal allenes.

Substrate (Allene)LigandProductYield (%)Enantiomeric Excess (ee, %)Reference
rac-1,7-diphenyl-hepta-3,4-dieneBenzotriazoleN-allylated benzotriazole9695[5]
rac-1,7-diphenyl-hepta-3,4-diene5-PhenyltetrazoleN-allylated 5-phenyltetrazole8485[5]
rac-1,7-bis(4-methoxyphenyl)-hepta-3,4-dieneBenzotriazoleN-allylated benzotriazole derivative9596[5]
rac-1,7-bis(4-chlorophenyl)-hepta-3,4-dieneBenzotriazoleN-allylated benzotriazole derivative9497[5]

Note: Turnover Number (TON) and Turnover Frequency (TOF) are important metrics for catalyst performance. TON is the number of moles of substrate converted per mole of catalyst before deactivation, while TOF is the TON per unit time. Due to the limited availability of compiled data, a comprehensive table of TON and TOF for various tetrazole-metal catalysts is not provided here. Researchers should refer to specific literature for these values in their reactions of interest.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Allylation of Tetrazoles

This protocol provides a general method for the rhodium-catalyzed allylation of tetrazoles with internal allenes.[5]

Materials:

  • [Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene)

  • (R,R)-DIOP (a chiral phosphine ligand)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Tetrazole derivative

  • Racemic internal allene

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a vial is charged with [Rh(COD)Cl]2 (1.25 mol%), (R,R)-DIOP (2.5 mol%), and PPTS (20 mol%).

  • Anhydrous toluene is added to dissolve the catalyst components.

  • The tetrazole derivative (1.2 equivalents) and the racemic internal allene (1.0 equivalent) are added to the vial.

  • The vial is sealed and the reaction mixture is stirred at 40 °C for the specified reaction time (typically 12-24 hours).

  • After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the N-allylated tetrazole product.

  • The yield and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC, respectively.

Conclusion

Tetrazole compounds are highly versatile ligands that enable the synthesis of a wide array of coordination complexes with diverse structures and functionalities. Their applications in drug development, particularly in the design of novel anticancer agents, and in catalysis, for promoting challenging organic transformations, highlight their significance in modern chemistry. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working in these fields. Further exploration into the synthesis of novel tetrazole-based coordination complexes and the investigation of their properties will undoubtedly lead to new and exciting discoveries.

References

Application Notes and Protocols for Evaluating the Anticancer Properties of Phenyl-Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for evaluating the anticancer properties of novel phenyl-tetrazole derivatives. Phenyl-tetrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potential anticancer effects.[1][2] Their mechanism of action can be multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

These application notes offer detailed protocols for a systematic in vitro and in vivo evaluation of phenyl-tetrazole derivatives, enabling researchers to assess their cytotoxic potential, elucidate their mechanism of action, and identify promising lead compounds for further development.

In Vitro Evaluation

A step-wise in vitro analysis is fundamental to determining the anticancer efficacy of phenyl-tetrazole derivatives and for informing further in vivo studies.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8] The intensity of the purple color is directly proportional to the number of viable cells.[7]

Table 1: Example Data Presentation for IC50 Values of Phenyl-Tetrazole Derivatives

Compound IDCancer Cell LineIC50 (µM) ± SD
PTD-001MCF-7 (Breast)15.2 ± 1.8
PTD-001A549 (Lung)22.5 ± 2.5
PTD-001HCT116 (Colon)18.9 ± 2.1
PTD-002MCF-7 (Breast)8.7 ± 0.9
PTD-002A549 (Lung)12.1 ± 1.3
PTD-002HCT116 (Colon)9.8 ± 1.1
DoxorubicinMCF-7 (Breast)0.5 ± 0.06
DoxorubicinA549 (Lung)0.8 ± 0.09
DoxorubicinHCT116 (Colon)0.6 ± 0.07

Protocol 1: MTT Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phenyl-tetrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the phenyl-tetrazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) values.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[11] The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][13] PI is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]

Table 2: Example Data Presentation for Apoptosis Assay

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
PTD-0021060.8 ± 3.525.4 ± 2.813.8 ± 1.9
PTD-0022535.1 ± 4.245.7 ± 3.919.2 ± 2.7

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells after treatment.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11][15]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[11] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[13][15]

Dysregulation of the cell cycle is a hallmark of cancer.[16] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[16] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16]

Table 3: Example Data Presentation for Cell Cycle Analysis

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-55.3 ± 3.128.9 ± 2.515.8 ± 1.9
PTD-0021040.1 ± 2.825.2 ± 2.134.7 ± 3.3
PTD-0022525.7 ± 2.418.5 ± 1.755.8 ± 4.6

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment.

  • Cell Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.[10][17]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for investigating the molecular mechanisms of action of anticancer compounds.[18][19][20] This can reveal how phenyl-tetrazole derivatives affect key signaling pathways involved in cancer, such as those regulating apoptosis (e.g., Bcl-2 family proteins, caspases) or cell cycle progression (e.g., cyclins, CDKs).

Protocol 4: Western Blotting

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total proteins.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]

  • Data Analysis: Quantify the band intensities using densitometry software.

In Vivo Evaluation

Promising phenyl-tetrazole derivatives identified from in vitro screening should be further evaluated in vivo to assess their antitumor efficacy and systemic toxicity in a living organism.[22][23]

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the direct antitumor activity of a compound.[22]

Protocol 5: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Phenyl-tetrazole derivative formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[22]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the phenyl-tetrazole derivative and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly.[24]

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT MTT Assay (Cell Viability) Apoptosis Annexin V/PI Staining (Apoptosis) MTT->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle WesternBlot Western Blotting (Mechanism of Action) CellCycle->WesternBlot Xenograft Xenograft Model (Antitumor Efficacy) WesternBlot->Xenograft Lead_Compound Lead Compound Identification Xenograft->Lead_Compound Start Phenyl-Tetrazole Derivatives Start->MTT Signaling_Pathway cluster_pathway Apoptotic Signaling Pathway PTD Phenyl-Tetrazole Derivative Bax Bax PTD->Bax Bcl2 Bcl-2 PTD->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. This compound incorporates a phenyl-tetrazole moiety, a well-recognized bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability of drug candidates. The thioether linkage provides a flexible spacer, and the terminal carboxylic acid offers a reactive handle for further chemical modifications, such as amide bond formation or esterification. These features make it an attractive scaffold for the synthesis of novel compounds with a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₄O₂SN/A
Molecular Weight250.28 g/mol N/A
AppearanceWhite to off-white solid[1]
Melting PointVaries depending on purity[1]
SolubilitySoluble in organic solvents like DMSO, DMF, and alcoholsN/A

Applications in Drug Discovery

The unique structural features of this compound make it a valuable starting material for the development of various therapeutic agents.

Anticancer Agents

Derivatives of this molecule have shown promising anticancer activity. The phenyl-tetrazole core can be modified to interact with various biological targets, and the propanoic acid tail allows for the introduction of different pharmacophores to enhance potency and selectivity. For instance, derivatives incorporating this scaffold have been evaluated against various cancer cell lines.[2][3]

Quantitative Data: Anticancer Activity of Related Tetrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5.2 Leukemia (CCRF-CEM)< 1.0[2]
6.2 Leukemia (CCRF-CEM)< 1.0[2]
6.3 Leukemia (CCRF-CEM)< 1.0[2]
7.2 Leukemia (CCRF-CEM)< 1.0[2]
5.2 Leukemia (MOLT-4)Moderate Activity[2]
6.3 Leukemia (HL-60(TB))Moderate Activity[2]
5.4 CNS Cancer (SNB-75)Moderate Activity[2]
4b Ovarian Cancer (SK-OV-3)Growth % of 34.94[3]
Antimicrobial Agents

The tetrazole moiety is known to be present in a number of antimicrobial agents. By modifying the this compound scaffold, novel derivatives with potent antibacterial and antifungal activities can be synthesized. The carboxylic acid group can be coupled with various amines or alcohols to generate a library of compounds for screening.[1]

Quantitative Data: Antimicrobial Activity of Related Tetrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
A2 E. coli-[1]
A4 E. coli-[1]
A8 E. coli-[1]
A11 E. coli-[1]
A13 E. coli-[1]
A2 S. aureus-[1]
A9 S. aureus-[1]
A10 S. aureus-[1]
A13 S. aureus-[1]
2b Various Bacteria/FungiHigh Activity
3b Various Bacteria/FungiHigh Activity
5b Various Bacteria/FungiHigh Activity
6 Various Bacteria/FungiHigh Activity
7 Various Bacteria/FungiHigh Activity

Note: Specific MIC values for some compounds were not provided in the source material, but were described as having "highest inhibition activity" or "high activity".

Enzyme Inhibitors

The structural features of this building block are suitable for designing inhibitors of various enzymes, such as matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation. The tetrazole ring can act as a zinc-binding group, a key interaction for MMP inhibition.[4][5] The propanoic acid side chain can be extended and functionalized to occupy the specificity pockets of the enzyme active site.

Experimental Protocols

Synthesis of this compound

This protocol involves a two-step synthesis starting from phenyl isothiocyanate.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This precursor is synthesized by the reaction of phenyl isothiocyanate with sodium azide.[1][6]

  • Materials: Phenyl isothiocyanate, Sodium azide, Water.

  • Procedure:

    • In a round-bottom flask, dissolve phenyl isothiocyanate in water.

    • Add sodium azide to the solution.

    • Reflux the mixture for the appropriate time (monitor by TLC).

    • After completion of the reaction, cool the mixture and acidify to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 1-phenyl-1H-tetrazole-5-thiol.

Step 2: S-Alkylation with 3-Bromopropanoic acid

The target molecule is synthesized by the alkylation of the thiol with 3-bromopropanoic acid.

  • Materials: 1-Phenyl-1H-tetrazole-5-thiol, 3-Bromopropanoic acid, Base (e.g., potassium carbonate or sodium hydroxide), Solvent (e.g., acetone, ethanol, or DMF).

  • Procedure:

    • Dissolve 1-phenyl-1H-tetrazole-5-thiol in the chosen solvent in a round-bottom flask.

    • Add the base and stir for a short period.

    • Add a solution of 3-bromopropanoic acid in the same solvent dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify to precipitate the crude product.

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol cluster_step2 Step 2: S-Alkylation A Phenyl isothiocyanate C Reaction in Water (Reflux) A->C B Sodium azide B->C D 1-Phenyl-1H-tetrazole-5-thiol C->D G Reaction D->G E 3-Bromopropanoic acid E->G F Base in Solvent F->G H This compound G->H Amide_Coupling_Workflow A This compound C Activation A->C B Coupling Agent + Base B->C E Amide Bond Formation C->E D Amine (R-NH2) D->E F Amide Derivative E->F Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Derivative Tetrazole Derivative Derivative->EGFR Inhibition EGF EGF EGF->EGFR

References

Application Notes and Protocols: High-Throughput Screening of Tetrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole-containing compounds represent a significant class of heterocyclic molecules in medicinal chemistry and drug discovery. The tetrazole ring is often employed as a bioisostere for carboxylic acids, enhancing metabolic stability and cell permeability of drug candidates. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. High-throughput screening (HTS) of diverse tetrazole libraries is a critical step in identifying novel lead compounds for therapeutic development. This document provides detailed protocols for biochemical and cell-based HTS assays tailored for the screening of tetrazole compound libraries, along with guidelines for data analysis and presentation.

Key Experimental Protocols

Two primary screening approaches are detailed below: a biochemical assay targeting a specific enzyme and a cell-based phenotypic assay.

Biochemical Screening: Pyruvate Kinase M2 (PKM2) Inhibition Assay

This protocol describes a luminescent-based assay to identify tetrazole compounds that inhibit the activity of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.

Materials and Reagents:

  • Tetrazole Compound Library: 10 mM stock solutions in 100% DMSO.

  • Recombinant Human PKM2: (e.g., Sigma-Aldrich, Cat. No. SAE0039).

  • Kinase-Glo® Max Assay Kit: (Promega, Cat. No. V6071).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

  • Substrates: Phosphoenolpyruvate (PEP) and ADP.

  • Positive Control: A known PKM2 inhibitor (e.g., Shikonin).

  • Negative Control: 100% DMSO.

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Liquid Handling System: Automated dispenser for nanoliter to microliter volumes.

  • Plate Reader: Capable of luminescence detection.

Experimental Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each tetrazole compound from the library stock plates into the wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution of PKM2 in assay buffer.

    • Prepare a 2X substrate solution containing PEP and ADP in assay buffer.

    • Add 5 µL of the 2X enzyme solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X substrate solution to initiate the reaction.

  • Incubation and Signal Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Add 10 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes at room temperature, protected from light.

    • Measure the luminescence intensity using a plate reader.

Cell-Based Phenotypic Screening: Antiproliferative Assay

This protocol outlines a cell-based assay to identify tetrazole compounds that inhibit the proliferation of a cancer cell line (e.g., U87MG glioblastoma cells).[1]

Materials and Reagents:

  • Tetrazole Compound Library: 10 mM stock solutions in 100% DMSO.

  • U87MG cell line: (ATCC® HTB-14™).

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CellTiter-Glo® Luminescent Cell Viability Assay: (Promega, Cat. No. G7570).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Negative Control: 0.1% DMSO in cell culture medium.

  • Assay Plates: 384-well, clear-bottom, black-walled plates.

  • Automated Liquid Handler and Plate Reader.

Experimental Procedure:

  • Cell Seeding:

    • Culture U87MG cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Perform a serial dilution of the tetrazole compound library to achieve the desired final screening concentration (e.g., 10 µM).

    • Add 40 nL of the diluted compounds, positive control, and negative control to the respective wells.

  • Incubation and Viability Assessment:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence intensity with a plate reader.

Data Presentation

Quantitative data from the high-throughput screen should be organized for clear interpretation and comparison.

Table 1: HTS Campaign Summary

ParameterValueDescription
Library Size 100,000Total number of tetrazole compounds screened.
Screening Concentration 10 µMFinal concentration of compounds in the assay.
Primary Hit Rate 0.85%Percentage of compounds showing >50% inhibition.
Z'-Factor (Biochemical) 0.82A measure of assay quality and robustness.
Z'-Factor (Cell-based) 0.75A measure of assay quality and robustness.
Confirmed Hit Rate 0.25%Percentage of primary hits confirmed upon re-testing.

Table 2: Profile of Confirmed Hits from Primary Screen

Compound IDAssay Type% InhibitionIC50 (µM)Notes
TET-00123PKM2 Inhibition95.20.307Potent and selective inhibitor.[1]
TET-04567Antiproliferative88.51.2Active against U87MG cells.
TET-08910PKM2 Inhibition75.45.8Moderate inhibitor.
TET-11234Antiproliferative92.10.9Potent antiproliferative activity.
TET-15678PKM2 Inhibition60.112.5Weaker inhibitor.

Table 3: Dose-Response Data for a Potent Tetrazole Hit (TET-00123) against PKM2

Concentration (µM)% Inhibition
10098.5
1092.1
175.3
0.148.9
0.0115.2
0.0012.1

Mandatory Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis cluster_confirmation Hit Confirmation & Follow-up Compound_Library Tetrazole Library (100,000 Compounds) Dispensing Compound Dispensing (50 nL) Compound_Library->Dispensing Assay_Plates 384-Well Plates Assay_Plates->Dispensing Reagent_Addition Reagent Addition (Enzyme/Cells) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Normalization Data Normalization & Z' Calculation Detection->Data_Normalization Hit_Identification Primary Hit Identification Data_Normalization->Hit_Identification Hit_Picking Hit Picking & Re-testing Hit_Identification->Hit_Picking Dose_Response Dose-Response (IC50 Determination) Hit_Picking->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-throughput screening workflow for a tetrazole library.

Signaling Pathway Diagram: Inhibition of Pyruvate Kinase M2 (PKM2)

PKM2_Pathway cluster_glycolysis Glycolysis in Cancer Cells cluster_inhibition Inhibition by Tetrazole Compound Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate ADP to ATP Biosynthesis Biosynthetic Pathways (e.g., Serine Synthesis) PEP->Biosynthesis PKM2_active PKM2 (Active Tetramer) PKM2_active->Pyruvate Catalyzes PKM2_inactive PKM2 (Inactive Dimer) PKM2_active->PKM2_inactive Shifts Equilibrium Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA_Cycle Tetrazole_Inhibitor Tetrazole Inhibitor (e.g., TET-00123) Tetrazole_Inhibitor->PKM2_active Inhibits Tetrazole_Inhibitor->PKM2_inactive Stabilizes

References

Application Notes and Protocols for In Vivo Experimental Design: Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of phenylpropanoic acid derivatives, a class of compounds with significant therapeutic potential in metabolic and inflammatory diseases. The following sections detail experimental protocols for assessing anti-inflammatory and anti-diabetic properties, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Phenylpropanoic acid derivatives represent a versatile scaffold in drug discovery, with compounds demonstrating efficacy as agonists for receptors such as Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs), as well as modulators of inflammatory pathways like the NLRP3 inflammasome.[1][2][3][4][5] Robust in vivo experimental design is crucial to elucidate the therapeutic potential and mechanism of action of novel derivatives. This document outlines key protocols and considerations for such studies.

Key In Vivo Models and Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation and is sensitive to cyclooxygenase (COX) inhibitors, making it suitable for evaluating the anti-inflammatory potential of phenylpropanoic acid derivatives.[6][7]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, free access to food and water).

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

      • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally)

      • Group III-V: Test compound (phenylpropanoic acid derivative) at various doses (e.g., 10, 30, 100 mg/kg, orally or intraperitoneally).

    • Administer the vehicle, positive control, or test compound 60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.

Data Presentation:

Table 1: Effect of Phenylpropanoic Acid Derivative "Compound X" on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Increase in Paw Volume (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.03 62.3
Compound X100.68 ± 0.0420.0
Compound X300.45 ± 0.0347.1
Compound X1000.35 ± 0.02**58.8

*p<0.05, **p<0.01 compared to Vehicle Control.

Anti-diabetic Activity: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism and is particularly relevant for phenylpropanoic acid derivatives targeting FFA1/GPR40 or PPARs.[1][3][8]

Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[7]

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: Positive control (e.g., Vildagliptin, 10 mg/kg, orally)

      • Group III-V: Test compound at various doses (e.g., 10, 30, 100 mg/kg, orally).

    • Administer the vehicle, positive control, or test compound 30-60 minutes before the glucose challenge.

  • Baseline Blood Glucose:

    • Measure the fasting blood glucose level (t=0 min) from a tail vein blood sample using a glucometer.

  • Glucose Challenge:

    • Administer a 2 g/kg glucose solution orally via gavage.[9]

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC values of the treated groups to the vehicle control group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) on the AUC values.

Data Presentation:

Table 2: Effect of Phenylpropanoic Acid Derivative "Compound Y" on Oral Glucose Tolerance in Mice

Treatment GroupDose (mg/kg)AUC (0-120 min) (mg/dLmin) (± SEM)% Reduction in AUC
Vehicle Control-25000 ± 1500-
Vildagliptin1016500 ± 1200**34.0
Compound Y1022000 ± 130012.0
Compound Y3018000 ± 110028.0
Compound Y10015500 ± 1000**38.0

*p<0.05, **p<0.01 compared to Vehicle Control.

Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice

This model is used to assess the effect of a test compound on systemic inflammation by measuring the production of pro-inflammatory cytokines.[10]

Protocol:

  • Animal Acclimatization: Acclimate male BALB/c mice (20-25 g) for one week.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle control (saline)

      • Group II: LPS control (LPS only)

      • Group III: Positive control (e.g., Dexamethasone, 1 mg/kg, intraperitoneally) + LPS

      • Group IV-VI: Test compound at different doses + LPS.

    • Administer the vehicle, positive control, or test compound 1 hour before the LPS challenge.

  • Induction of Inflammation:

    • Administer LPS (e.g., 1 mg/kg) intraperitoneally.[6]

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.

  • Cytokine Measurement:

    • Prepare serum from the blood samples.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the treated groups to the LPS control group.

    • Calculate the percentage inhibition of cytokine production.

    • Perform statistical analysis to determine significance.

Data Presentation:

Table 3: Effect of Phenylpropanoic Acid Derivative "Compound Z" on LPS-Induced Cytokine Release in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (± SEM)IL-6 (pg/mL) (± SEM)IL-1β (pg/mL) (± SEM)
Vehicle Control-50 ± 1080 ± 1530 ± 5
LPS Control-2500 ± 2003500 ± 300800 ± 70
Dexamethasone + LPS1800 ± 90 1200 ± 150250 ± 30
Compound Z + LPS101800 ± 1502600 ± 250600 ± 60*
Compound Z + LPS301200 ± 1201800 ± 200 400 ± 45
Compound Z + LPS100900 ± 100 1400 ± 160300 ± 35**

*p<0.05, **p<0.01 compared to LPS Control.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by phenylpropanoic acid derivatives.

FFA1_GPR40_Signaling cluster_cell Pancreatic β-cell PPA Phenylpropanoic Acid Derivative FFA1 FFA1/GPR40 PPA->FFA1 Gq Gq FFA1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2+ release Ca2_ER Insulin Insulin Granule Ca2_cyto->Insulin PKC->Insulin Exocytosis Exocytosis Insulin->Exocytosis Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ATP/ADP ↑ Metabolism->ATP_ADP K_ATP KATP Channel (closed) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Depolarization->Ca2_cyto VGCC activation

Caption: FFA1/GPR40 Signaling Pathway in Pancreatic β-cells.

PPARa_Signaling cluster_cell Hepatocyte PPA Phenylpropanoic Acid Derivative PPARa PPARα PPA->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to DNA Gene_Transcription Target Gene Transcription ↑ PPRE->Gene_Transcription FAO Fatty Acid Oxidation ↑ Gene_Transcription->FAO Lipid_Metabolism Lipid Metabolism ↑ Gene_Transcription->Lipid_Metabolism Inflammation Inflammation ↓ Gene_Transcription->Inflammation

Caption: PPARα Signaling Pathway.

NLRP3_Inflammasome cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_active NLRP3 (active) PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) IL1b IL-1β Casp1->IL1b Cleavage IL18 IL-18 Casp1->IL18 Cleavage Inflammasome->Casp1 Cleavage PPA Phenylpropanoic Acid Derivative PPA->Inflammasome Inhibition

Caption: NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the in vivo testing of a novel phenylpropanoic acid derivative.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation start Novel Phenylpropanoic Acid Derivative pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) - Dose-ranging studies - Bioavailability start->pk_pd acute_tox Acute Toxicity - Maximum tolerated dose (MTD) start->acute_tox efficacy_models Efficacy Models pk_pd->efficacy_models acute_tox->efficacy_models carrageenan Carrageenan-Induced Paw Edema (Anti-inflammatory) efficacy_models->carrageenan ogtt Oral Glucose Tolerance Test (Anti-diabetic) efficacy_models->ogtt lps LPS-Induced Cytokine Release (Systemic Inflammation) efficacy_models->lps data_analysis Data Analysis & Interpretation carrageenan->data_analysis ogtt->data_analysis lps->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: General Experimental Workflow for In Vivo Testing.

Conclusion

The protocols and guidelines presented here offer a structured approach to the in vivo evaluation of phenylpropanoic acid derivatives. By employing these standardized models, researchers can generate robust and comparable data to assess the therapeutic potential of novel compounds in the areas of inflammation and metabolic disease. The provided visualizations of key signaling pathways and a general experimental workflow are intended to aid in the design and interpretation of these critical preclinical studies. Careful consideration of animal welfare, appropriate statistical analysis, and adherence to established protocols are paramount for the successful advancement of promising drug candidates.

References

Application Notes and Protocols: Step-by-Step Guide to the Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the alkylation of 1-phenyl-1H-tetrazole-5-thiol, a versatile building block in medicinal chemistry and materials science. The following sections outline various synthetic methodologies, present key quantitative data in a comparative format, and illustrate the experimental workflow.

Introduction

1-Phenyl-1H-tetrazole-5-thiol and its S-alkylated derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and potential anti-cancer properties. The alkylation of the thiol group is a critical step in the synthesis of diverse molecular libraries for drug discovery and the development of novel functional materials. This guide details established protocols for the efficient S-alkylation of 1-phenyl-1H-tetrazole-5-thiol.

Reaction Principle

The alkylation of 1-phenyl-1H-tetrazole-5-thiol typically proceeds via an S-alkylation mechanism in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent to form a new carbon-sulfur bond. The choice of base, solvent, and temperature can influence the reaction's regioselectivity, with the potential for N-alkylation at the tetrazole ring under certain conditions.

Experimental Protocols

Protocol 1: General S-Alkylation using Alkyl Halides

This protocol describes a general method for the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol using various alkyl halides.

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol

  • Alkyl halide (e.g., chloroacetone, phenacyl bromide, chloromethyl acetate)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or other appropriate solvent

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-1H-tetrazole-5-thiol (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate salt.

  • Add the desired alkyl halide (10 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitor by TLC).[1]

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Take up the resulting residue in ethyl acetate and wash it three times with water.[1]

  • Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield the desired S-alkylated derivative.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various alkylation methods for 1-phenyl-1H-tetrazole-5-thiol.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Chloroacetone----92[2][3]
Phenacyl bromide----95[2][3]
Chloromethyl acetate----90[2][3]
Alkyl or Aryl HalidesPyridineWaterRoom Temp.288-98[4]
Acrylic Esters/AcrylonitrileK₂CO₃TBAB (solvent-free)Room Temp.24Good to Excellent[5][6][7]
Fumarate EstersK₂CO₃TBAB (solvent-free)10024Good to Excellent[5][6]

Note: Some sources did not specify the base and solvent used with certain alkylating agents.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the alkylation of 1-phenyl-1H-tetrazole-5-thiol and the reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-phenyl-1H- tetrazole-5-thiol in solvent add_base Add Base (e.g., K₂CO₃) start->add_base stir1 Stir for 15 min add_base->stir1 add_alkylating_agent Add Alkylating Agent stir1->add_alkylating_agent stir2 Stir at specified temperature add_alkylating_agent->stir2 monitor Monitor reaction (TLC) stir2->monitor evaporate1 Evaporate Solvent monitor->evaporate1 extract Extract with Organic Solvent evaporate1->extract wash Wash with Water extract->wash dry Dry with Na₂SO₄ wash->dry evaporate2 Evaporate Solvent dry->evaporate2 purify Purify by Chromatography evaporate2->purify end Isolated S-alkylated Product purify->end

Caption: General experimental workflow for the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol.

reaction_mechanism reagents 1-Phenyl-1H-tetrazole-5-thiol + Base intermediate Thiolate Anion (Nucleophile) reagents->intermediate Deprotonation product S-alkylated Product + Base-H⁺ + X⁻ intermediate->product Nucleophilic Attack alkylating_agent Alkylating Agent (R-X) alkylating_agent->product

Caption: Simplified reaction mechanism for the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol.

Regioselectivity: S- vs. N-Alkylation

The alkylation of 1-phenyl-1H-tetrazole-5-thiol can result in both S- and N-alkylated products. The regioselectivity is influenced by the reaction conditions. For instance, in Michael additions with α,β-unsaturated systems under solvent-free conditions using K₂CO₃ and tetrabutylammonium bromide (TBAB), S-Michael adducts are formed at room temperature, while N-Michael adducts are obtained at 70°C.[5][6][7] This temperature-controlled selectivity is a crucial consideration for directing the reaction towards the desired isomer.

Alternative Synthetic Routes

Recent advancements have introduced alternative methods for the synthesis of alkyl 1H-tetrazol-5-yl thioethers. One such method involves a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones under metal-free conditions, providing high to excellent yields.[8] Another approach utilizes the diazotization of aliphatic amines to generate an in-situ alkylating agent for 5-substituted 1H-tetrazoles.[9][10]

Conclusion

The alkylation of 1-phenyl-1H-tetrazole-5-thiol is a fundamental transformation for the synthesis of a diverse range of biologically active compounds and functional materials. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively perform and optimize this key reaction, enabling the exploration of novel chemical entities for various applications. Careful consideration of the reaction parameters is essential to achieve high yields and the desired regioselectivity.

References

Troubleshooting & Optimization

Purification of 1-phenyl-1H-tetrazole derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 1-phenyl-1H-tetrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 1-phenyl-1H-tetrazole derivatives.

Q1: My 1-phenyl-1H-tetrazole derivative is not moving from the origin (baseline) on the silica gel column, even with high concentrations of ethyl acetate in hexane. What should I do?

A: This is a common issue for polar, nitrogen-containing heterocyclic compounds like tetrazoles, which can adsorb strongly to the acidic silica gel stationary phase.

  • Increase Solvent Polarity: Your mobile phase is likely not polar enough.

    • Gradually increase the polarity by adding methanol (MeOH) to your eluent. A common starting point is a gradient of 1-5% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Caution: Keep the methanol concentration below 10% as higher concentrations can start to dissolve the silica gel.[1]

  • Use a More Polar Solvent System: Switch to a stronger eluent system altogether, such as methanol/dichloromethane.[1]

  • Modify the Mobile Phase: For particularly basic tetrazole derivatives, adding a small amount of a competitive base like triethylamine (NEt₃) or ammonia (as a 10% solution in methanol) to the mobile phase (e.g., 0.1-1%) can help disrupt strong interactions with the silica and improve elution.

Q2: My compound streaks or "tails" extensively down the column, leading to poor separation and mixed fractions. How can I resolve this?

A: Tailing is often caused by strong interactions with the stationary phase, sample overloading, or issues with the sample's solubility in the mobile phase.

  • Check for Silica Gel Stability: Tetrazoles can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or strong, irreversible binding.[2] Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[2]

    • Solution: If instability is observed, consider using deactivated or neutral silica gel. You can also use alumina (basic or neutral) as an alternative stationary phase.[2]

  • Reduce Sample Load: You may be overloading the column. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for difficult separations.

  • Optimize Sample Loading: If your compound is poorly soluble in the initial, less polar mobile phase, it can precipitate at the top of the column and then slowly leach out, causing tailing.

    • Solution: Use the "dry loading" technique.[3][4][5] (See Experimental Protocol 2). This involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.

  • Increase Eluent Polarity Post-Elution: Once your compound begins to elute, you can often increase the polarity of the mobile phase more aggressively to push the rest of the material off the column faster, which can sharpen the tail end of the peak.[2]

Q3: The separation on my TLC plate looks perfect, but on the column, all the components elute together. Why is this happening?

A: Discrepancies between TLC and column chromatography can arise from several factors.

  • Overloading on TLC: Spotting a highly concentrated sample on the TLC plate can lead to an artificially good-looking separation that does not translate to the larger scale of a column.[6] Ensure you are spotting a dilute solution for TLC analysis.

  • Sample Loading Effects: Loading your sample onto the column in a large volume of a solvent that is more polar than your mobile phase will cause band broadening and poor separation. Always dissolve your sample in the minimum amount of solvent possible.[4] If a more polar solvent is required for dissolution, dry loading is the recommended method.[4]

  • Flow Rate: Running the column too fast can decrease resolution. For flash chromatography, maintain a steady pressure that allows for a solvent drop rate of a few drops per second.

Q4: I can't find my compound after running the column. Where could it have gone?

A: This can be a frustrating experience, but there are several logical explanations.

  • Compound is Still on the Column: The eluent system may have been too non-polar to elute your compound. Try flushing the column with a very polar solvent (e.g., 10% MeOH in EtOAc or DCM) and analyze the collected fractions.

  • Compound Decomposed on the Column: As mentioned in Q2, the compound may not be stable on silica gel.[2] A 2D TLC test can help diagnose this issue.[2]

  • Compound Eluted in the Solvent Front: If the initial eluent was too polar, your compound may have eluted very quickly with the solvent front. Always collect and check the first few fractions.[2]

  • Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try combining and concentrating several fractions where you expected your compound to elute and re-run the TLC.[2]

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

Finding the optimal solvent system is critical for successful separation. The ideal system will provide a Retention Factor (Rf) of 0.2 - 0.4 for the target compound and maximize the difference in Rf (ΔRf) between the target and its impurities.

PolaritySolvent System (v/v)Target CompoundsNotes
Low to Medium Ethyl Acetate / Hexane (e.g., 1:4 to 1:1)Less polar 1-phenyl-1H-tetrazole derivatives, protected amines.A standard system for many organic compounds. Provides good resolution for moderately polar compounds.
Medium to High Dichloromethane / Methanol (e.g., 99:1 to 95:5)Polar derivatives, such as those with free -OH, -NH₂, or -COOH groups.A stronger eluent system for compounds that do not move in EtOAc/Hexane.[1]
High (Basic) DCM / (10% NH₄OH in MeOH) (e.g., 99:1 to 90:10)Basic tetrazole derivatives that show significant tailing on silica.The ammonia helps to block acidic silanol groups, improving peak shape.[1]
Reversed-Phase Acetonitrile / Water (+ 0.1% Formic Acid)Highly polar or ionic derivatives.Used with C18 silica. The acid helps to protonate compounds for better peak shape.

Note: Rf values are highly dependent on the specific derivative, the exact brand and batch of the TLC plate, and environmental conditions. This table should be used as a starting guide for your own optimization.

Experimental Protocols

Protocol 1: Standard Column Chromatography (Wet Loading)

This protocol is suitable for samples that are readily soluble in the initial mobile phase or a less polar solvent.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rf of ~0.25 for your target 1-phenyl-1H-tetrazole derivative.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc in Hexane). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.

    • Once the silica has settled, add a protective layer of sand (~1 cm) on top.

  • Sample Loading:

    • Dissolve your crude sample in the absolute minimum volume of the initial eluent or a slightly more polar, volatile solvent like DCM.

    • Carefully pipette the concentrated sample solution directly onto the center of the top sand layer, taking care not to disturb the surface.

    • Open the stopcock and allow the sample to absorb fully into the silica bed until the solvent level just touches the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions immediately.

    • If using a gradient, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Dry Loading Column Chromatography

This method is highly recommended for samples that have poor solubility in the mobile phase or require a polar solvent for dissolution.

  • Sample Preparation:

    • Dissolve your crude sample in a suitable volatile solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.[4][5]

    • Add silica gel to the solution (approximately 10-20 times the mass of your sample).[4]

    • Swirl the flask to create a slurry.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[4][5]

  • Column Packing:

    • Pack the main column with silica gel using the slurry method as described in Protocol 1.

  • Sample Loading:

    • Once the main column is packed and the solvent level is just above the top sand layer, carefully pour the dry, sample-adsorbed silica powder onto the sand.

    • Gently tap the column to create a flat, even layer.

    • Add another thin layer of sand on top of the sample layer to prevent disturbance.

  • Elution and Analysis:

    • Proceed with elution and fraction analysis as described in Protocol 1.

Visualizations

Experimental Workflow for Column Chromatography

G General Workflow for Column Chromatography cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Analysis TLC 1. TLC Analysis: Optimize Solvent System (Rf ≈ 0.2-0.4) Pack 2. Pack Column: Slurry pack with silica gel in non-polar eluent TLC->Pack Dissolve 3. Dissolve Sample: Minimum volume of solvent Pack->Dissolve Load 4. Load Sample: Carefully apply to column Dissolve->Load DryLoad Alternative: Dry Load Sample (adsorb on silica) Dissolve->DryLoad Elute 5. Elute: Run solvent through column (isocratic or gradient) Load->Elute DryLoad->Load Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Purified Purified Combine->Purified Purified Product

Caption: A standard workflow for purifying 1-phenyl-1H-tetrazole derivatives.

Troubleshooting Decision Tree for Poor Separation

G Troubleshooting Poor Separation Start Start: Poor Separation Observed Problem What is the issue? Start->Problem Tailing Streaking / Tailing Problem->Tailing Tailing NoMove Compound at Baseline Problem->NoMove No Movement NoSep No Separation (Co-elution) Problem->NoSep Co-elution Sol_Tailing Action: - Try Dry Loading - Add NEt₃/NH₃ to eluent - Use neutral silica/alumina Tailing->Sol_Tailing Sol_NoMove Action: - Increase eluent polarity (e.g., add MeOH to DCM) - Switch to a stronger solvent system NoMove->Sol_NoMove Sol_NoSep Action: - Re-optimize solvent system on TLC - Decrease column flow rate - Ensure minimal loading volume NoSep->Sol_NoSep

Caption: A decision tree for resolving common separation issues.

References

Technical Support Center: Overcoming Solubility Challenges of Phenyl-Tetrazole Compounds in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of phenyl-tetrazole compounds in biological buffers.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during your experiments.

Problem 1: My phenyl-tetrazole compound is not dissolving in my biological buffer (e.g., PBS, TRIS).

  • Question: What is the first step I should take if my compound won't dissolve? Answer: The first step is to verify the pH of your buffer solution. The tetrazole moiety is acidic, acting as a bioisostere for carboxylic acid, making the solubility of phenyl-tetrazole compounds highly pH-dependent.[1][2][3][4] Solubility is generally higher at a pH above the compound's pKa.

  • Question: I've confirmed the buffer pH, but solubility is still low. What's next? Answer: Consider gentle heating and agitation. Using a shaker or vortex mixer at a controlled temperature (e.g., 37°C) can help increase the rate of dissolution.[5] However, be cautious and ensure your compound is stable at elevated temperatures.[6]

  • Question: Can I use an organic co-solvent to aid dissolution? Answer: Yes, using a minimal amount of an organic co-solvent like DMSO or ethanol can significantly improve solubility.[7][8] It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid affecting your biological assay.[6][8]

Problem 2: My compound precipitates out of solution over time.

  • Question: Why is my compound precipitating after initially dissolving? Answer: This could be due to a few factors:

    • Equilibrium not reached: The initial dissolution may have been a supersaturated state. Ensure you are determining the equilibrium solubility, which may take 24-72 hours to achieve.[5]

    • Temperature changes: If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature.

    • pH shifts: Changes in the solution's pH over time can affect solubility.[3]

    • Compound instability: The compound may be degrading, with the degradation products being less soluble. It's important to use a stability-indicating analytical method.[5][9]

  • Question: How can I prevent precipitation? Answer: To prevent precipitation, ensure you are working with a solution at or below its equilibrium solubility for the given conditions (pH, temperature, co-solvent concentration). If precipitation is unavoidable, formulation strategies such as using cyclodextrins or lipid-based systems may be necessary for long-term stability.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the aqueous solubility of my phenyl-tetrazole compound?

A1: The "gold standard" for determining equilibrium aqueous solubility is the shake-flask method.[8][12] This involves adding an excess amount of your solid compound to the biological buffer of interest, agitating it at a constant temperature (typically 37°C) until equilibrium is reached (usually 24-72 hours), and then separating the undissolved solid from the solution by filtration or centrifugation.[5][6] The concentration of the dissolved compound in the filtrate or supernatant is then quantified using a validated analytical method like HPLC or UV-Vis spectroscopy.[7][8]

Q2: How does pH affect the solubility of phenyl-tetrazole compounds?

A2: Phenyl-tetrazole compounds typically contain an acidic tetrazole ring.[1][4] Therefore, their solubility in aqueous solutions is highly dependent on the pH.[2][3] As the pH of the solution increases above the pKa of the tetrazole proton, the compound deprotonates to form a more soluble salt. Conversely, in acidic conditions (pH below the pKa), the compound will be in its less soluble, neutral form.

Q3: What are some common formulation strategies to enhance the solubility of these compounds for in vitro and in vivo studies?

A3: Several strategies can be employed, ranging from simple to complex:

  • Co-solvency: Using mixtures of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can increase solubility.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[11][14][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[16][17]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[13][16][18][19]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance solubility and dissolution.[10][16][20]

Q4: I need to make a stock solution of my phenyl-tetrazole compound. What solvent should I use?

A4: For stock solutions, it is common to use an organic solvent in which the compound is freely soluble, such as DMSO or DMF.[7][21] These concentrated stock solutions can then be diluted into your aqueous biological buffer for the final experiment, ensuring the final concentration of the organic solvent is low enough not to interfere with the assay.[6][8]

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Phenyl-Tetrazole Compound

pHSolubility (µg/mL)
4.05
6.025
7.4150
8.0400

Table 2: Comparison of Solubility Enhancement Strategies

StrategyFold Increase in Solubility (Approx.)Key Considerations
pH Adjustment (to pH 7.4)30x (relative to pH 4.0)Compound must be stable at the target pH.
5% DMSO Co-solvent2-5xPotential for solvent effects in biological assays.[8]
Cyclodextrin Complexation10-100xStoichiometry of complexation and choice of cyclodextrin are critical.[11]
NanonizationIncreases dissolution rateSpecialized equipment required; potential for particle aggregation.[18][22]
Amorphous Solid Dispersion50-200xPhysical stability of the amorphous form during storage is a concern.[16][20]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a phenyl-tetrazole compound in a biological buffer at a physiological temperature.

Materials:

  • Phenyl-tetrazole compound (solid powder)

  • Biological buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Shaking incubator or water bath with orbital shaker set to 37°C

  • Microcentrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

  • Vials (e.g., 1.5 mL glass vials)

Methodology:

  • Add an excess amount of the solid phenyl-tetrazole compound to a vial. The amount should be enough to ensure that a saturated solution is formed and solid material remains undissolved.[6]

  • Add a known volume of the pre-warmed (37°C) biological buffer to the vial.

  • Seal the vial and place it in the shaking incubator at 37°C. Agitate at a consistent speed.

  • Allow the suspension to equilibrate for at least 24 hours. For compounds that are slow to equilibrate, time points up to 72 hours should be tested to ensure a plateau in concentration is reached.[5]

  • After equilibration, remove the vial and immediately separate the undissolved solid. This can be done by centrifuging the sample at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering the suspension through a 0.45 µm filter.[5]

  • Carefully collect the supernatant or filtrate.

  • Dilute the collected sample with an appropriate solvent to a concentration within the quantifiable range of your analytical method.

  • Analyze the sample concentration using a pre-validated HPLC or other quantitative method.

  • Perform the experiment in triplicate to ensure reproducibility.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Compound to Vial B Add Pre-warmed Buffer A->B Step 1 & 2 C Incubate at 37°C with Shaking (24-72 hours) B->C Step 3 & 4 D Centrifuge or Filter C->D Step 5 E Collect Supernatant/Filtrate D->E Step 6 F Dilute Sample E->F Step 7 G Quantify via HPLC/LC-MS F->G Step 8

Caption: Workflow for Determining Equilibrium Solubility.

troubleshooting_flowchart start Compound Insoluble in Buffer q1 Is buffer pH > pKa? start->q1 adjust_ph Adjust Buffer pH q1->adjust_ph No q2 Applied Gentle Heat & Agitation? q1->q2 Yes a1_yes Yes a1_no No adjust_ph->q1 apply_heat Heat (37°C) & Agitate q2->apply_heat No q3 Used Minimal Co-solvent? q2->q3 Yes a2_yes Yes a2_no No apply_heat->q2 add_cosolvent Add <5% DMSO/EtOH q3->add_cosolvent No end_solution Consider Advanced Formulation (e.g., Cyclodextrin, SEDDS) q3->end_solution Yes a3_yes Yes a3_no No add_cosolvent->q3

Caption: Troubleshooting Logic for Solubility Issues.

References

Technical Support Center: Optimization of Tetrazole Synthesis from Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 5-substituted-1H-tetrazoles from nitriles via [3+2] cycloaddition with an azide source.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-substituted-1H-tetrazoles from nitriles?

A1: The most prevalent method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2][3] A foundational protocol, developed by Finnegan and co-workers, utilizes sodium azide (NaN₃) with a catalyst like ammonium chloride (NH₄Cl) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[3] Numerous modern variations employ different catalysts (Lewis acids, Brønsted acids, heterogeneous catalysts) and azide sources to improve safety, yield, and reaction time.[4][5][6]

Q2: What are the primary safety hazards associated with this synthesis, and how can they be mitigated?

A2: The principal hazard is the use of azide reagents, particularly sodium azide.[7][8]

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids (including weak proton sources) to form hydrazoic acid, which is highly toxic, volatile, and explosive.[7][8][9] Its boiling point is only 35°C.[8] Mitigation: Always perform the reaction in a well-ventilated fume hood.[10] Avoid acidic conditions where possible, or use carefully controlled buffered systems like triethylamine hydrochloride to prevent the accumulation of free HN₃.[8]

  • Formation of Heavy Metal Azides: Azides can react with heavy metals like lead, copper, zinc, or their salts to form shock-sensitive and explosive metal azides.[9][11][12] This is a serious risk for equipment with brass fittings, metal pipes, or when using certain metal catalysts.[11] Mitigation: Never use metal spatulas to handle sodium azide.[9][11][12] Avoid contact with incompatible metals. Designate specific containers for azide waste and never dispose of azide solutions down drains, which may contain lead or copper pipes.[11]

  • Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin, with a toxicity comparable to cyanide.[9][11] Mitigation: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle solid sodium azide with care to avoid generating dust.

Q3: Are there safer alternatives to sodium azide?

A3: Yes, trimethylsilyl azide (TMSN₃) is often considered a safer alternative as it is less prone to generating free hydrazoic acid under typical reaction conditions.[7] However, it is more expensive. Continuous flow processes have also been developed that generate and consume hazardous intermediates in situ, significantly enhancing safety.[13][14]

Q4: How do I choose the right catalyst for my reaction?

A4: The catalyst's role is to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[5][15][16]

  • Lewis Acids: Salts of Zn(II), Al(III), Cu(II), and Sn(IV) are common and effective.[4][5][15][17] Zinc salts, like ZnBr₂ or ZnCl₂, are widely used and often give high yields.[5][18] However, removal of metal salts from the final product can be tedious.[17]

  • Brønsted Acids: Ammonium chloride (NH₄Cl) is a classic choice.[3] Heterogeneous acid catalysts like silica sulfuric acid have also been shown to be effective and offer easier separation.[4][19]

  • Organocatalysts: Newer methods utilize organocatalysts, which can be generated in situ and avoid metal contamination.[5][20]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows little to no conversion of the starting nitrile. What are the common causes and solutions?

A: This is a frequent issue that can stem from several factors. Systematically check the following:

Potential Cause Explanation & Troubleshooting Steps
Insufficient Temperature The cycloaddition often requires significant thermal energy. Reactions in solvents like DMF are typically heated to 100-150°C.[21] Solution: Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can dramatically reduce reaction times from hours to minutes by reaching high temperatures quickly.[5][15][16]
Inactive or Inappropriate Catalyst The catalyst is crucial for activating the nitrile.[5][15] If using a Lewis acid like ZnBr₂, ensure it is anhydrous, as water can deactivate it. Solution: Try a different catalyst system. If one Lewis acid fails, another may work better for your specific substrate. For example, some protocols report excellent yields using CuSO₄·5H₂O or silica sulfuric acid.[4][17]
Poor Reagent Purity Impurities in the nitrile, azide, or solvent can inhibit the reaction. Water in the solvent is a common culprit, especially with moisture-sensitive Lewis acids. Solution: Use freshly distilled, anhydrous solvents. Ensure the nitrile starting material is pure.
Poor Solubility If the nitrile or azide salt is not sufficiently soluble in the chosen solvent, the reaction rate will be very slow. Sodium azide has poor solubility in many organic solvents.[11] Solution: Use a highly polar aprotic solvent like DMF, DMSO, or NMP where the reagents are more soluble.[21][22]
Steric Hindrance / Electronic Effects Nitriles with bulky groups near the cyano function may react slower. Electron-donating groups on an aromatic nitrile can deactivate it towards cycloaddition, while electron-withdrawing groups generally accelerate the reaction.[1][23] Solution: For deactivated or hindered substrates, more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) may be necessary.[5]
Problem 2: Formation of Significant Side Products

Q: My reaction produces the desired tetrazole, but I'm getting significant impurities. What are they and how can I avoid them?

A: Side reactions can compete with the desired cycloaddition, reducing purity and yield.

Potential Cause Explanation & Troubleshooting Steps
Thermal Decomposition At excessively high temperatures, the tetrazole product, starting materials, or solvent can decompose. Solution: Optimize the temperature. Find the minimum temperature required for a reasonable reaction rate. Monitor the reaction by TLC or LCMS to avoid prolonged heating after completion.
Reaction with Solvent Some solvents, like DMF, can participate in side reactions under harsh conditions. Solution: If solvent-related impurities are suspected, consider alternative high-boiling solvents like DMSO or NMP.[22]
Hydrolysis of Nitrile If water is present, especially under acidic or basic conditions at high temperatures, the nitrile can hydrolyze to the corresponding carboxylic acid. Solution: Use anhydrous reagents and solvents.
Problem 3: Difficult Product Purification

Q: I'm struggling to isolate a pure product after the reaction. What is the best work-up and purification procedure?

A: The acidic nature of the 5-substituted-1H-tetrazole (pKa ≈ 4-5, similar to a carboxylic acid) is key to its purification.

Step Procedure & Rationale
1. Quenching & Acidification After cooling the reaction, the mixture is typically poured into water and acidified (e.g., with HCl). This protonates the tetrazolate anion, making the product neutral and often causing it to precipitate from the aqueous solution.[10]
2. Initial Isolation The precipitated solid can be collected by vacuum filtration.[10] If the product is an oil or does not precipitate, it can be extracted with an organic solvent like ethyl acetate.
3. Acid-Base Extraction To remove neutral organic impurities (like unreacted nitrile), the crude product (dissolved in an organic solvent) can be washed with a basic aqueous solution (e.g., NaHCO₃ or NaOH). The acidic tetrazole will move into the aqueous layer as its salt. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure tetrazole, which is then filtered or extracted.
4. Final Purification If impurities remain, the product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4][17]

Reference Data Tables

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClDMF120-13012-24~70-85[3]
ZnBr₂Water1002491[5][18]
CuSO₄·5H₂O (5 mol%)DMSO120295[17][22]
Silica Sulfuric AcidDMF130595[4]
Nano-TiCl₄·SiO₂DMFReflux294[23]

Note: Conditions and yields are representative and may vary based on specific experimental setup and scale.

Experimental Protocols & Workflows

General Protocol: Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O

This protocol is adapted from procedures utilizing copper sulfate as an efficient and environmentally benign catalyst.[17][22]

Materials:

  • Benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric Acid (e.g., 3M HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and CuSO₄·5H₂O (0.05 eq).

  • Add Solvent: Add DMSO to the flask.

  • Heating: Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[22]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water.

  • Acidification: Acidify the aqueous mixture by slowly adding HCl until the pH is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-phenyl-1H-tetrazole.

Visual Guides (Diagrams)

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents Combine Nitrile, NaN3, Catalyst solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent heat Heat to Target Temp (e.g., 120°C) solvent->heat monitor Monitor by TLC/LCMS heat->monitor cool Cool to RT monitor->cool acidify Pour into Water & Acidify (pH ~2) cool->acidify filtrate Filter Precipitate acidify->filtrate extract Acid-Base Extraction (Optional) filtrate->extract recrystallize Recrystallization or Chromatography extract->recrystallize product Pure Tetrazole recrystallize->product

Caption: General experimental workflow for tetrazole synthesis.

Troubleshooting start Low or No Yield temp Temperature Too Low? start->temp Check catalyst Catalyst Inactive? start->catalyst Check reagents Reagents/Solvent Impure? start->reagents Check sol_temp Increase Temp (or use MW) temp->sol_temp Solution sol_catalyst Use Anhydrous Catalyst or Try Alternative catalyst->sol_catalyst Solution sol_reagents Use Pure Nitrile & Anhydrous Solvent reagents->sol_reagents Solution

References

Identifying and minimizing side products in the synthesis of thioether tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of thioether tetrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thioether tetrazoles, focusing on the S-alkylation of tetrazole-5-thiols.

Problem 1: Low Yield of the Desired Thioether Tetrazole

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete reactions to the formation of side products. Follow this workflow to troubleshoot the issue:

low_yield_troubleshooting start Low Yield Observed check_reaction_completion 1. Verify Reaction Completion (TLC, LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes side_products 2. Identify Side Products (NMR, MS) check_reaction_completion->side_products No, starting material consumed optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent purity/activity incomplete_reaction->optimize_conditions end Improved Yield optimize_conditions->end n_alkylation N-Alkylated Isomer Detected side_products->n_alkylation N-alkylation disulfide Disulfide Dimer Detected side_products->disulfide Disulfide other_byproducts Other Byproducts side_products->other_byproducts Other control_temp Control Temperature: Lower temperature to favor S-alkylation (see Table 1) n_alkylation->control_temp prevent_oxidation Prevent Oxidation: - Degas solvents - Use inert atmosphere (N2/Ar) - Add chelating agents (EDTA) disulfide->prevent_oxidation reagent_stoichiometry Verify Stoichiometry & Purity: - Check purity of starting materials - Ensure correct molar ratios other_byproducts->reagent_stoichiometry control_temp->end prevent_oxidation->end purification Refine Purification Strategy reagent_stoichiometry->purification purification->end

Caption: Troubleshooting workflow for low yield. (Within 100 characters)
Problem 2: Formation of N-Alkylated Side Product

Question: My reaction produces a mixture of the desired S-alkylated thioether tetrazole and an N-alkylated isomer. How can I improve the selectivity for the S-alkylated product?

Answer: The formation of N-alkylated isomers is a common competing reaction. The regioselectivity of the alkylation of the tetrazole-5-thiolate anion is highly dependent on the reaction conditions.

  • Temperature Control: Temperature is a critical factor. For many substrates, lower temperatures favor the formation of the S-alkylated product, while higher temperatures lead to the N-alkylated isomer.[1][2] In the Michael addition of 1-phenyl tetrazole-5-thione to acrylic esters, performing the reaction at room temperature resulted in exclusive S-alkylation, whereas increasing the temperature to 70°C led to the formation of the N-alkylated product.[1][2]

  • Solvent and Base Selection: The choice of solvent and base can also influence the S/N selectivity. Aprotic polar solvents are commonly used. The basicity of the system affects the dissociation of the thiol proton, and different counter-ions can influence the nucleophilicity of the sulfur and nitrogen atoms.

  • Nature of the Alkylating Agent: The hardness or softness of the alkylating agent can play a role according to Pearson's HSAB (Hard and Soft Acids and Bases) theory. The thiolate sulfur is a soft nucleophile and will preferentially react with soft electrophiles (e.g., alkyl iodides). The nitrogen atoms of the tetrazole ring are harder nucleophiles and may react more readily with harder electrophiles.

Data on Temperature-Controlled S- vs. N-Alkylation:

The following table summarizes the effect of temperature on the regioselectivity of the Michael addition of 1-phenyl tetrazole-5-thione with various acrylates.

EntryMichael AcceptorTemperature (°C)Time (h)Product(s) (S:N Ratio)Yield (%)
1Methyl acrylateRoom Temp.24S89
2Methyl acrylate7024N85
3Ethyl acrylateRoom Temp.24S92
4Ethyl acrylate7024N89
5Butyl acrylateRoom Temp.24S95
6Butyl acrylate7024N93

Data adapted from Atabak, S. et al., Journal of Sulfur Chemistry, 2023.[1][2]

Problem 3: Formation of Disulfide Byproduct

Question: I am observing a significant amount of a disulfide byproduct, which is the dimer of my starting tetrazole-5-thiol. How can I prevent this?

Answer: Disulfide formation is a result of the oxidation of the thiol group. This is a common side reaction when working with thiols, especially in the presence of air (oxygen). Here are key strategies to minimize disulfide formation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Addition of Reducing Agents: In some cases, a small amount of a reducing agent can be added to the reaction mixture or during workup to reverse disulfide formation. However, be cautious as this can interfere with your desired reaction. Water-soluble reducing agents like 2-mercaptoethanesulfonic acid can be easily washed out during workup.[3]

  • Use of Chelating Agents: Trace metal ions can catalyze the oxidation of thiols. Adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your reaction buffer can sequester these metal ions.

disulfide_prevention thiol Tetrazole-5-thiol (R-SH) oxidation Oxidation (O2, Metal Ions) thiol->oxidation alkylation S-Alkylation (+ R'-X) thiol->alkylation disulfide Disulfide Byproduct (R-S-S-R) oxidation->disulfide prevention Prevention Strategies oxidation->prevention inhibited by inert_atm Inert Atmosphere (N2 or Ar) prevention->inert_atm degas Degassed Solvents prevention->degas chelating Chelating Agents (EDTA) prevention->chelating product Desired Thioether (R-S-R') alkylation->product

Caption: Strategies to prevent disulfide formation. (Within 100 characters)

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole

This protocol details the S-alkylation of a pre-formed tetrazole-5-thiol.

Step 1: Synthesis of 1-Benzyl-1H-tetrazole-5-thiol

  • In a round-bottom flask, dissolve benzyl isothiocyanate (1 equivalent) and sodium azide (1.2 equivalents) in water.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-benzyl-1H-tetrazole-5-thiol.

Step 2: S-alkylation to form 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole

  • Under an inert atmosphere (N2 or Ar), dissolve 1-benzyl-1H-tetrazole-5-thiol (1 equivalent) in degassed tetrahydrofuran (THF).

  • Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Add 1,3-dibromopropane (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, filter off the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the tetrazole-5-thiol precursor? A1: The most common method is the reaction of an organic isothiocyanate (R-NCS) with sodium azide (NaN3) in water or an alcohol/water mixture, often under reflux.[4]

Q2: Can I perform a one-pot synthesis of thioether tetrazoles directly from an isothiocyanate? A2: Yes, one-pot procedures have been developed. These typically involve the initial formation of the tetrazole-5-thiol from an isothiocyanate and sodium azide, followed by the in-situ addition of an alkylating agent.[4] This approach can improve efficiency by reducing the number of workup and purification steps. A study demonstrated that adding an alkyl halide to a mixture of an organic isothiocyanate, sodium azide, and pyridine in water at room temperature exclusively formed the S-alkylated derivatives in high yields.[4]

Q3: Besides temperature, what other factors can I modify to favor S-alkylation over N-alkylation? A3: While temperature is a primary control element, you can also explore:

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the reactivity of the ambident nucleophile (the tetrazole-5-thiolate anion).

  • Base and Counter-ion: The choice of base (e.g., K2CO3, NaH, organic amines) determines the counter-ion in solution, which can affect the charge distribution and steric accessibility of the sulfur and nitrogen atoms.

  • Alkylating Agent: As per the HSAB principle, using softer alkylating agents (e.g., those with larger, more polarizable leaving groups like iodide) may favor reaction at the soft sulfur atom.

Q4: How can I purify my thioether tetrazole away from unreacted tetrazole-5-thiol? A4: Unreacted tetrazole-5-thiol can often be removed by extraction with a basic aqueous solution. The acidic proton of the thiol will be deprotonated, making the starting material soluble in the aqueous base, while the desired thioether product remains in the organic layer. Alternatively, column chromatography is a very effective method for separating the less polar thioether product from the more polar thiol starting material.

Q5: Are there any safety concerns I should be aware of when synthesizing tetrazoles? A5: Yes. Reactions involving sodium azide and an acid can generate hydrazoic acid (HN3), which is highly toxic and explosive. It is crucial to use appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding the use of strong acids in the presence of excess azide. Some tetrazole compounds themselves can be energetic materials, so it is important to handle them with care.

References

Troubleshooting guide for the cyclization reaction in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the cyclization reaction in tetrazole synthesis, particularly the [3+2] cycloaddition of organic nitriles and azide salts.

Frequently Asked Questions (FAQs)

Q1: My tetrazole synthesis reaction is showing a very low yield or is not proceeding at all. What are the common causes and how can I improve it?

A1: Low or no yield in tetrazole synthesis is a frequent issue. The primary reasons often involve suboptimal reaction conditions, reagent quality, or inherent properties of the starting materials. Here are the key factors to investigate:

  • Insufficient Reaction Temperature: The cycloaddition of an azide to a nitrile has a high activation energy.[1][2][3] Ensure your reaction is heated sufficiently. Typical temperatures range from 110°C to 190°C.[4][5]

  • Poor Solvent Choice: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively dissolve sodium azide and facilitate the reaction.[1][4]

  • Catalyst Inefficiency or Absence: Many tetrazole syntheses require a catalyst to proceed at a reasonable rate. Lewis acids (e.g., ZnCl₂, ZnBr₂) or Brønsted acids (e.g., ammonium chloride) are commonly used to activate the nitrile group.[6][7][8] The choice and amount of catalyst can significantly impact the yield.

  • Reagent Purity and Stoichiometry: Ensure the purity of your nitrile and azide source. An excess of the azide salt (typically 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[4][9]

  • Moisture: The presence of excessive moisture can be problematic, especially with certain catalysts.[10] While some protocols use water as a co-solvent, it's crucial to follow the specific requirements of your chosen method.[5][6]

  • Electron-donating groups on the nitrile: Nitriles with strong electron-donating groups can be less reactive and may require more forcing conditions or a more active catalyst system.[11]

Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of the desired tetrazole. Common side reactions include:

  • Decomposition of the Azide: At high temperatures, organic azides can decompose.[3] It is important to carefully control the reaction temperature.

  • Hydrolysis of the Nitrile: If water is present, especially under acidic or basic conditions, the nitrile starting material can hydrolyze to the corresponding carboxylic acid.

  • Formation of Hydrazoic Acid: In the presence of acid, sodium azide can form the highly toxic and explosive hydrazoic acid (HN₃).[12][13][14] This is a significant safety concern and underscores the importance of careful pH control.

To minimize side products, optimize the reaction time and temperature, ensure the use of appropriate solvents and catalysts, and work under an inert atmosphere if your substrates are sensitive to air or moisture.

Q3: The purification of my tetrazole product is proving difficult. What are some effective purification strategies?

A3: Purification of tetrazoles can be challenging due to their polarity and potential for salt formation. Here are some troubleshooting tips:

  • Acidification and Precipitation: The most common method for isolating 5-substituted-1H-tetrazoles is by acidifying the reaction mixture with an aqueous acid (e.g., HCl) to a pH of around 2-3.[8] This protonates the tetrazole, making it less soluble in the aqueous phase and causing it to precipitate. The solid product can then be collected by filtration.

  • Extraction: If the product does not precipitate, it may be extractable with an organic solvent like ethyl acetate after acidification. The choice of extraction solvent will depend on the polarity of your specific tetrazole.

  • Column Chromatography: If precipitation and extraction are ineffective, flash column chromatography can be used. However, the acidic nature of silica gel can sometimes lead to product degradation.[15] In such cases, using deactivated silica or an alternative stationary phase like alumina may be beneficial.[15]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: I am concerned about the safety of using sodium azide. What are the key safety precautions I should take?

A4: Sodium azide is a hazardous material, and its use requires strict safety protocols. The primary danger is the formation of highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.[12][14]

  • Avoid Strong Acids: Do not use strong acids in the presence of sodium azide.[12][14]

  • Proper Quenching: At the end of the reaction, any excess azide should be carefully quenched.

  • Avoid Heavy Metals: Do not use heavy metal spatulas or allow sodium azide to come into contact with heavy metal salts, as this can form highly explosive heavy metal azides.[12][14]

  • Ventilation: All work with sodium azide and the resulting reaction mixtures should be conducted in a well-ventilated fume hood.[8]

  • Waste Disposal: Azide-containing waste must be disposed of according to institutional safety guidelines and should not be mixed with other chemical waste streams that may contain acids or heavy metals.[8][12]

Data and Protocols

Optimization of Reaction Conditions

The choice of solvent and catalyst can have a dramatic impact on the yield of the tetrazole synthesis. The following table summarizes the effect of different solvents on the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, catalyzed by a Cobalt(II) complex.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101215
2Methanol1101220
3Acetonitrile1101250
4DMF1101280
5DMSO1101299
Data adapted from a study on Cobalt(II)-catalyzed tetrazole synthesis.[1][4]
General Experimental Protocol for the Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a general guideline for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using ammonium chloride as a catalyst in DMF.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1 equivalent).

  • Add DMF as the solvent.

  • Add sodium azide (1.2 - 1.5 equivalents) and ammonium chloride (1.1 - 1.5 equivalents).

  • Heat the reaction mixture to 120-130°C and stir for the desired amount of time (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water.

  • Acidify the aqueous mixture to a pH of ~2 with an aqueous solution of hydrochloric acid.

  • A white precipitate should form. Stir the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain the 5-phenyl-1H-tetrazole.

This is a general protocol and may require optimization for different substrates.[8]

Visual Troubleshooting Guides

TroubleshootingWorkflow Start Low/No Yield CheckTemp Check Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent Choice Start->CheckSolvent CheckCatalyst Verify Catalyst Activity/Presence Start->CheckCatalyst CheckReagents Assess Reagent Purity & Stoichiometry Start->CheckReagents IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Too Low ChangeSolvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) CheckSolvent->ChangeSolvent Suboptimal AddCatalyst Add/Change Catalyst (e.g., ZnCl2, NH4Cl) CheckCatalyst->AddCatalyst Ineffective/Absent UsePureReagents Use Pure Reagents & Ensure Azide Excess CheckReagents->UsePureReagents Impure/Incorrect Ratio Success Improved Yield IncreaseTemp->Success ChangeSolvent->Success AddCatalyst->Success UsePureReagents->Success

Caption: Troubleshooting workflow for low yield in tetrazole synthesis.

ReactionPathwayIssues cluster_reactants Reactants Nitrile Nitrile (R-CN) ActivatedNitrile Activated Nitrile Nitrile->ActivatedNitrile SideProduct2 Side Product: Nitrile Hydrolysis (R-COOH) Nitrile->SideProduct2 + H2O Azide Azide (N3-) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition SideProduct1 Side Product: Hydrazoic Acid (HN3) (Safety Hazard!) Azide->SideProduct1 + H+ Catalyst Catalyst (e.g., Lewis/Brønsted Acid) Catalyst->ActivatedNitrile ActivatedNitrile->Cycloaddition Tetrazole Tetrazole Product Cycloaddition->Tetrazole

Caption: Potential issues in the tetrazole synthesis reaction pathway.

References

Technical Support Center: Purification of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of crude this compound.

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A1: "Oiling out" is a common issue when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present, leading to a melting point depression. Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. If you are using a single solvent system and observing oiling out, try a multi-solvent system. A good starting point is to dissolve the crude product in a small amount of a solvent in which it is highly soluble (e.g., ethanol, acetone) and then slowly add a solvent in which it is poorly soluble (an anti-solvent, e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Temperature Control: Rapid cooling can often lead to oil formation. Ensure the crystallization process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentration Adjustment: Your solution might be too concentrated or too dilute. If it's too concentrated, the product may crash out as an oil. If it's too dilute, crystallization may not occur. Try adjusting the solvent volume.

Q2: I performed a recrystallization, but the purity of my product did not improve significantly according to HPLC analysis. What went wrong?

A2: This indicates that the chosen recrystallization conditions are not effective for removing the specific impurities present in your crude product.

  • Identify the Impurities: If possible, try to identify the major impurities. Common impurities in the synthesis of this compound can include unreacted starting materials such as 1-phenyl-1H-tetrazole-5-thiol and 3-halopropanoic acid, or a disulfide byproduct, 1,1'-diphenyl-5,5'-dithiodi(1H-tetrazole).

  • Solvent System Optimization: The solubility of your desired product and the impurities in the chosen solvent system might be too similar. Experiment with different solvent systems. A table of suggested solvents is provided below.

  • Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is a more powerful purification technique. For this compound, a silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Q3: During column chromatography, my compound is not separating from an impurity. How can I improve the separation?

A3: Co-elution of compounds during column chromatography is a common challenge. Here are some tips to improve separation:

  • Solvent System (Mobile Phase) Modification:

    • Polarity Adjustment: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). If they are eluting too slowly (low Rf), increase the polarity.

    • Solvent Selectivity: Sometimes, changing the solvents in the mobile phase, even with similar polarity, can alter the separation. For example, you could try a dichloromethane/methanol system.

  • Stationary Phase: While silica gel is the most common stationary phase, for acidic compounds like yours, sometimes reverse-phase chromatography (e.g., C18 silica) can provide better separation.

  • Column Parameters:

    • Column Length: A longer column provides more surface area for interaction and can improve separation.

    • Column Diameter: A narrower column can lead to better resolution.

    • Loading: Overloading the column is a common reason for poor separation. Ensure you are not loading too much crude product onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing this compound is the alkylation of 1-phenyl-1H-tetrazole-5-thiol with a 3-halopropanoic acid or the Michael addition to acrylic acid. Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • 1-Phenyl-1H-tetrazole-5-thiol

    • 3-Halopropanoic acid or acrylic acid

  • Side Products:

    • 1,1'-Diphenyl-5,5'-dithiodi(1H-tetrazole) (the disulfide dimer of the starting thiol)

    • Isomeric products (if the alkylation is not fully regioselective)

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is crucial and may require some experimentation.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Table 1: Suggested Solvents for Recrystallization
Solvent/Solvent SystemPolarityNotes
EthanolPolar ProticA good starting point for many tetrazole derivatives.
AcetonitrilePolar AproticCan be effective for moderately polar compounds.
Ethyl Acetate / HexaneMedium PolarityA versatile solvent pair for adjusting polarity.
Benzene / HexaneNonpolarUse with caution due to the toxicity of benzene.
WaterPolar ProticThe compound is likely insoluble; can be used as an anti-solvent.
Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Check (e.g., HPLC, NMR) Recrystallization->Analysis ColumnChromatography Column Chromatography PureProduct Pure Product ColumnChromatography->PureProduct Analysis->PureProduct Purity > 98% Impure Still Impure Analysis->Impure Purity < 98% Impure->ColumnChromatography CrystallizationTroubleshooting Start Dissolve Crude in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals Form Cool->NoCrystals Problem Oil Oiling Out Cool->Oil Problem Action1 Scratch / Seed / Concentrate NoCrystals->Action1 Action2 Reheat & Add More Solvent Oil->Action2 Action1->Cool Action2->Cool

Technical Support Center: Esterification of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the esterification of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most common methods for esterifying this carboxylic acid include:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are used to activate the carboxylic acid for reaction with an alcohol. This method is often preferred for complex molecules that may be sensitive to strong acids and high temperatures.

  • Steglich Esterification: A modification of the DCC coupling method that uses DMAP as a catalyst. It is known for its mild reaction conditions.

Q2: Which catalyst is recommended for the Fischer esterification of this compound?

A2: For the Fischer esterification of this compound, sulfuric acid is a commonly used and effective catalyst. Thionyl chloride (SOCl₂) can also be used to first convert the carboxylic acid to an acyl chloride, which then readily reacts with the alcohol.

Q3: What are typical reaction conditions for the esterification?

A3: Reaction conditions will vary depending on the chosen method.

  • Fischer Esterification: Typically involves refluxing the carboxylic acid in a large excess of the alcohol, which also serves as the solvent. The reaction time can range from a few hours to overnight.

  • DCC/DMAP or EDC/DMAP Coupling: These reactions are often carried out in an inert solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature. Reaction times are typically in the range of 2 to 12 hours.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (the carboxylic acid). The reaction is complete when the starting material spot has disappeared.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.1a. Extend the reaction time.1b. Increase the reaction temperature (if using Fischer esterification).1c. Add more catalyst or coupling agent.
2. Deactivation of the catalyst.2a. Ensure all reagents and glassware are dry, as water can deactivate the catalyst.
3. Insufficient mixing.3. Ensure vigorous stirring throughout the reaction.
Presence of Unreacted Starting Material 1. Reaction has not gone to completion.1a. See "Low or No Product Yield" solutions.1b. In Fischer esterification, use a larger excess of the alcohol to shift the equilibrium towards the product.
Formation of Side Products 1. Decomposition of the starting material or product.1a. If using Fischer esterification, consider a milder method like DCC/DMAP coupling.1b. Lower the reaction temperature.
2. Side reactions with the tetrazole ring or thioether linkage.2. Use milder reaction conditions and catalysts.
Difficulty in Product Purification 1. Co-elution of the product with byproducts (e.g., dicyclohexylurea in DCC coupling).1a. For DCC coupling, filter the reaction mixture to remove the precipitated dicyclohexylurea before workup.1b. Optimize the solvent system for column chromatography to achieve better separation.
2. Emulsion formation during aqueous workup.2a. Add brine (saturated NaCl solution) to break the emulsion.2b. Filter the mixture through a pad of celite.

Experimental Protocols

Fischer-Speier Esterification Protocol
  • Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

DCC/DMAP Coupling Esterification Protocol
  • Dissolve this compound, the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow cluster_reagents Reagents cluster_process Process cluster_output Output Acid Carboxylic Acid Mixing Mixing & Reaction Acid->Mixing Alcohol Alcohol Alcohol->Mixing Catalyst Catalyst/Coupling Agent Catalyst->Mixing Monitoring Monitoring (TLC) Mixing->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: General experimental workflow for the esterification process.

Troubleshooting_Esterification Start Esterification Reaction CheckTLC Check TLC for Product Start->CheckTLC LowYield Low/No Yield? CheckTLC->LowYield Product Observed TroubleshootYield Increase Time/Temp Add More Catalyst Ensure Dry Conditions CheckTLC->TroubleshootYield No Product SideProducts Side Products Present? LowYield->SideProducts No LowYield->TroubleshootYield Yes Success Successful Reaction SideProducts->Success No TroubleshootPurity Use Milder Conditions Optimize Purification SideProducts->TroubleshootPurity Yes

Caption: A logical troubleshooting guide for the esterification reaction.

Preventing decomposition of 1-phenyl-1H-tetrazole-5-thiol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Phenyl-1H-tetrazole-5-thiol (PTT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of PTT during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and successful application of PTT in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 1-phenyl-1H-tetrazole-5-thiol (PTT)?

A1: The two main decomposition pathways for PTT are thermal decomposition and oxidative dimerization.

  • Thermal Decomposition: PTT is thermally sensitive and can decompose, especially when heated above its melting point (approximately 145-150°C).[1] As a high-nitrogen compound, this decomposition can be energetic and may result in an explosion under certain conditions.[2] The decomposition of the tetrazole ring typically releases nitrogen gas (N₂) and can form reactive intermediates like isonitriles.

  • Oxidative Dimerization: In the presence of oxidizing agents or even atmospheric oxygen, particularly under basic conditions, PTT can undergo oxidative coupling to form the disulfide dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfide.[3] This is a common side reaction observed in various synthetic procedures.

Q2: What are the optimal storage conditions to ensure the stability of PTT?

A2: To maintain the integrity of PTT, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture. Keep the container tightly sealed and avoid contact with oxidizing agents.

Q3: Is PTT stable in acidic and basic conditions?

A3: PTT exhibits varying stability in acidic and basic media.

  • Acidic Conditions: PTT is relatively stable in acidic solutions. It is effectively used as a corrosion inhibitor in 1M HCl, which indicates good stability in strong acidic environments.[1]

  • Basic Conditions: PTT is more susceptible to decomposition in basic solutions. The deprotonation of the thiol group forms a thiolate anion, which is highly prone to oxidation, leading to the formation of the disulfide dimer. This process is accelerated in the presence of oxygen.

Q4: What are the visual indicators of PTT decomposition?

A4: A common visual indicator of decomposition is the formation of a yellow precipitate, which is often the disulfide dimer. Discoloration of the solid PTT from its typical white or off-white appearance to a yellow or brownish color upon storage may also suggest degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving PTT.

Problem Possible Cause Recommended Solution
Formation of a yellow precipitate during the reaction. This is likely the formation of the disulfide dimer via oxidative coupling. This is common in basic solutions exposed to air.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- If possible, avoid strongly basic conditions or use a non-oxidizing base.- Add a reducing agent like dithiothreitol (DTT) in a small amount if compatible with your reaction.
Low or no yield of the desired product in an S-alkylation reaction. - Incomplete deprotonation of the thiol.- Decomposition of PTT under the reaction conditions.- Ensure the use of a suitable base (e.g., K₂CO₃, NaH) to fully deprotonate the thiol.- Maintain a low reaction temperature to minimize thermal decomposition.- Carry out the reaction under an inert atmosphere to prevent oxidative dimerization.
The reaction mixture darkens significantly upon heating. This may indicate thermal decomposition of the tetrazole ring.- Reduce the reaction temperature and extend the reaction time.- Consider alternative, lower-temperature synthetic routes if possible.
Inconsistent reaction outcomes. This could be due to variable exposure to air and moisture, or impurities in the PTT starting material.- Standardize the reaction setup to rigorously exclude air and moisture.- Use PTT from a reliable source and consider purification by recrystallization if necessary.

Data Presentation

Table 1: Solubility of 1-Phenyl-1H-tetrazole-5-thiol

Solvent Solubility
Ethanol (5%)Soluble
WaterPartly miscible
AcetoneSoluble
ChloroformSoluble
MethanolSoluble
Data compiled from multiple sources.[4]

Table 2: Physical and Chemical Properties

Property Value
Molecular FormulaC₇H₆N₄S
Molecular Weight178.21 g/mol
Melting Point145-150 °C (decomposes)
AppearanceWhite to off-white crystalline powder
Data compiled from multiple sources.[1][5]

Experimental Protocols

Detailed Protocol for S-Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

This protocol describes a general procedure for the S-alkylation of PTT with an alkyl halide to form a thioether, with measures to prevent decomposition.

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol (PTT)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (nitrogen or argon)

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • Dry all glassware in an oven before use.

    • Assemble the reaction apparatus under a stream of nitrogen or argon.

    • To a round-bottom flask, add 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Addition of Solvent and Reagents:

    • Add anhydrous DMF to the flask to dissolve the reagents.

    • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the thiol.

    • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (e.g., to 40-50°C) can be applied if the reaction is sluggish, but be cautious of thermal decomposition.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure S-alkylated product.

Visualizations

Decomposition_Pathways PTT 1-Phenyl-1H-tetrazole-5-thiol Thiolate Thiolate Anion PTT->Thiolate Base Thermal_Products N₂ + Phenyl Isothiocyanate/Other Fragments PTT->Thermal_Products Heat ( >145°C) Dimer Disulfide Dimer Thiolate->Dimer [O] S_Alkylated S-Alkylated Product Thiolate->S_Alkylated + Alkyl Halide Alkyl_Halide Alkyl Halide Base Base

Caption: Decomposition and reaction pathways of 1-phenyl-1H-tetrazole-5-thiol.

Troubleshooting_Workflow Start Reaction with PTT shows unexpected results Check_Precipitate Is there a yellow precipitate? Start->Check_Precipitate Check_Yield Is the yield low? Check_Precipitate->Check_Yield No Disulfide Likely disulfide formation. - Use inert atmosphere. - Degas solvents. Check_Precipitate->Disulfide Yes Incomplete_Reaction Possible incomplete reaction or decomposition. - Check base stoichiometry. - Lower reaction temperature. Check_Yield->Incomplete_Reaction Yes Success Reaction proceeds as expected Check_Yield->Success No

References

Scaling up the synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the key intermediate, 1-phenyl-1H-tetrazole-5-thiol (PMT). This is typically achieved by the reaction of phenyl isothiocyanate with sodium azide.[1][2] The second step is the S-alkylation of PMT with a suitable 3-carbon building block, such as 3-bromopropanoic acid, in the presence of a base to yield the final product.

Q2: What are the critical parameters to control during the synthesis of 1-phenyl-1H-tetrazole-5-thiol (PMT)?

A2: Key parameters for the synthesis of PMT include reaction temperature, reaction time, and the purity of the starting materials (phenyl isothiocyanate and sodium azide). The reaction is often carried out in water or an aqueous solvent system.[1][2] Careful control of temperature is crucial to manage the exothermic nature of the reaction and to prevent the formation of hazardous hydrazoic acid.

Q3: What are common challenges encountered during the S-alkylation step?

A3: Common challenges include incomplete reaction, formation of side products due to reaction at the nitrogen atoms of the tetrazole ring (N-alkylation), and difficulties in product isolation and purification. The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity (S- vs. N-alkylation) and the overall yield.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol or chloroform.[3][4] The purity of the final compound should be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guides

Problem 1: Low Yield of 1-Phenyl-1H-tetrazole-5-thiol (PMT)
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.- Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, but with caution due to the use of sodium azide.
Degradation of starting materials or product - Use high-purity phenyl isothiocyanate and sodium azide.- Ensure the reaction temperature does not exceed the recommended range.
Loss of product during workup - Carefully adjust the pH during the acidification step to precipitate the product fully.- Wash the crude product with cold solvent to minimize losses.
Problem 2: Low Yield or Impure this compound in the Alkylation Step
Possible Cause Suggested Solution
Incomplete reaction - Ensure stoichiometric amounts of the base are used to fully deprotonate the thiol.- Increase the reaction temperature or prolong the reaction time. Monitor by TLC.
Formation of N-alkylation side products - Use a polar aprotic solvent like DMF or acetonitrile.- Employ a milder base, such as potassium carbonate, instead of stronger bases like sodium hydride.- Maintain a lower reaction temperature to favor S-alkylation.
Hydrolysis of the propanoic acid derivative - Use anhydrous solvents and reagents to prevent hydrolysis, especially if using reactive intermediates.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Oily product that does not crystallize - Try different recrystallization solvents or solvent mixtures.- Use a seed crystal to induce crystallization.- Purify by column chromatography using an appropriate stationary and mobile phase.
Persistent impurities - Perform multiple recrystallizations.- Consider a different purification technique, such as preparative HPLC, for higher purity required in preclinical studies.

Experimental Protocols

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (PMT)
  • In a well-ventilated fume hood, dissolve sodium azide in water in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Slowly add phenyl isothiocyanate to the stirred solution at room temperature.[5]

  • Heat the reaction mixture to reflux and maintain for the specified time (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude PMT.

  • Recrystallize the crude product from a suitable solvent like ethanol to get pure PMT.[3][4]

Synthesis of this compound
  • In a round-bottom flask, dissolve 1-phenyl-1H-tetrazole-5-thiol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for a short period to allow for the formation of the thiolate salt.

  • Add 3-bromopropanoic acid to the reaction mixture.

  • Heat the mixture to a specified temperature and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Acidify the aqueous solution to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Quantitative Data Summary

Parameter Synthesis of 1-Phenyl-1H-tetrazole-5-thiol Synthesis of this compound
Typical Yield 76-97%[5]Varies depending on conditions
Reaction Time 2-4 hours2-6 hours[5]
Reaction Temperature RefluxRoom temperature to 60 °C
Solvent Water[1][2]DMF, Acetonitrile, or Ethanol
Base Not applicablePotassium Carbonate, Sodium Ethoxide

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol cluster_step2 Step 2: S-alkylation phenyl_isothiocyanate Phenyl isothiocyanate pmt 1-Phenyl-1H-tetrazole-5-thiol (PMT) phenyl_isothiocyanate->pmt Reflux in Water sodium_azide Sodium Azide (NaN3) sodium_azide->pmt pmt_step2 1-Phenyl-1H-tetrazole-5-thiol (PMT) final_product This compound pmt_step2->final_product Solvent (e.g., DMF) bromo_acid 3-Bromopropanoic acid bromo_acid->final_product base Base (e.g., K2CO3) base->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Experiment check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No solution_yield Optimize reaction time/temp. Check starting material purity. check_yield->solution_yield Yes incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction No solution_purity Recrystallize with different solvents. Consider chromatography. check_purity->solution_purity Yes side_products Side Products? incomplete_reaction->side_products No solution_incomplete Increase reagent stoichiometry. Optimize catalyst/base. incomplete_reaction->solution_incomplete Yes solution_side_products Adjust temperature. Change solvent or base. side_products->solution_side_products Yes end Successful Synthesis side_products->end No solution_yield->start solution_purity->start solution_incomplete->start solution_side_products->start

Caption: Troubleshooting workflow for the synthesis process.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of Phenyl-Tetrazole Thio-Propanoic Acids: A Comparative Analysis of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature frequently exploited in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This suggests that phenyl-tetrazole thio-propanoic acids could mimic the activity of endogenous ligands or drugs that feature a carboxylic acid moiety.

Phenyl-Propanoic Acids as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

A significant body of research has focused on phenyl-propanoic acid derivatives as ligands for PPARs, a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. SAR studies on these compounds have revealed key structural features that govern their activity and selectivity for different PPAR subtypes (α, γ, and δ).

Data on Phenyl-Propanoic Acid Derivatives as PPAR Agonists
Compound ClassKey Structural FeaturesBiological Activity (PPAR Subtype)Reference
3,4-Disubstituted Phenyl-propanoic AcidsVaried substituents on the phenyl ring and modifications to the propanoic acid chainSubtype-selective agonists for PPARα, PPARδ, and PPARγ[1]
3-(4-Alkoxyphenyl)propanoic AcidsAdamantylphenyl group as a hydrophobic tailWell-balanced PPAR-pan agonist (α, δ, γ)[2]

These studies highlight the importance of the phenyl ring substituents and the nature of the acidic head group in determining the potency and selectivity of PPAR agonism.

Anti-inflammatory Potential of Related Heterocyclic Propanoic Acid Derivatives

The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Research into heterocyclic compounds bearing a propanoic acid side chain has demonstrated their potential as anti-inflammatory agents.

For instance, derivatives of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid have been synthesized and screened for their anti-inflammatory activity, with several compounds showing significant effects in rat paw edema models. While not a direct match to the phenyl-tetrazole scaffold, this demonstrates the potential of combining a nitrogen-rich heterocycle with a propanoic acid linker to achieve anti-inflammatory effects.

Synthesis and Bioactivity of 1-Phenyl-1H-tetrazole-5-thiol Derivatives

Research on 1-phenyl-1H-tetrazole-5-thiol derivatives has primarily focused on their synthesis and evaluation as antimicrobial, antifungal, and enzyme inhibitory agents. These studies provide a foundation for the chemical synthesis of the target phenyl-tetrazole thio-propanoic acids and suggest a broader range of potential biological activities. For example, certain derivatives have been investigated as inhibitors of acetylcholinesterase, a key enzyme in the nervous system.[3]

Experimental Protocols

General Synthesis of 5-Thio-Substituted Tetrazole Derivatives:

A common synthetic route involves the reaction of a substituted isothiocyanate (e.g., phenyl isothiocyanate) with sodium azide to form the corresponding tetrazole-5-thiol. Subsequent S-alkylation with a suitable haloalkanoic acid ester (e.g., ethyl 3-bromopropanoate) followed by hydrolysis of the ester yields the desired tetrazole-thio-alkanoic acid.

PPAR Transactivation Assay (Luciferase Assay):

This in vitro assay is commonly used to determine the agonist activity of compounds on PPAR subtypes.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-7 or HEK293) is cultured and transiently transfected with plasmids encoding:

    • A chimeric receptor consisting of the ligand-binding domain (LBD) of a PPAR subtype (α, γ, or δ) fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the yeast transcription factor (e.g., UAS).

    • A plasmid expressing a control reporter gene (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compounds.

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the control reporter activity. The concentration-response curves are then plotted to determine the EC50 (half-maximal effective concentration) and maximal efficacy of the compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay):

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compounds or a reference drug (e.g., diclofenac) are administered orally or intraperitoneally to the animals.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Visualizing the SAR Logic and Experimental Workflow

SAR_Logic cluster_scaffolds Core Scaffolds cluster_target Inferred Target Class cluster_activities Potential Biological Activities Phenylpropanoic_Acid Phenyl-propanoic Acid Target Phenyl-tetrazole thio-propanoic Acid Phenylpropanoic_Acid->Target Provides acidic head and phenyl core Phenyltetrazole_Thiol Phenyl-tetrazole-thiol Phenyltetrazole_Thiol->Target Provides tetrazole (acid bioisostere) and thio-linker PPAR_Agonism PPAR Agonism Target->PPAR_Agonism Inferred from Phenyl-propanoic Acids Anti_Inflammatory Anti-inflammatory Target->Anti_Inflammatory Inferred from related heterocyclic propanoic acids Enzyme_Inhibition Enzyme Inhibition Target->Enzyme_Inhibition Inferred from Phenyl-tetrazole-thiols

Caption: Inferred SAR logic for phenyl-tetrazole thio-propanoic acids.

Experimental_Workflow Start Synthesis of Phenyl-tetrazole thio-propanoic Acid Analogues In_Vitro In Vitro Screening (e.g., PPAR Transactivation Assay) Start->In_Vitro In_Vivo In Vivo Testing (e.g., Carrageenan-induced Paw Edema) In_Vitro->In_Vivo Active Compounds SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies.

References

Comparing the efficacy of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid to standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Among the promising candidates, tetrazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 1-phenyl-1H-tetrazole-5-thiol derivatives, a class of compounds structurally related to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, against standard antibiotics. Due to a lack of publicly available data on this compound, this guide focuses on its core structural analogues.

Quantitative and Qualitative Efficacy Against Key Pathogens

The antimicrobial potential of various 1-phenyl-1H-tetrazole-5-thiol derivatives has been investigated against both Gram-positive and Gram-negative bacteria. The following tables summarize the available data, comparing the activity of these compounds to standard antibiotics.

Table 1: Qualitative Antibacterial Activity of 1-Phenyl-1H-tetrazole-5-thiol Derivatives

Compound IDTest OrganismInhibition Zone Diameter (mm)Reference
Derivative A2 Escherichia coliHigh[1][2]
Staphylococcus aureusMaximum[1][2]
Derivative A4 Escherichia coliHigh[1][2]
Derivative A8 Escherichia coliHigh[1][2]
Derivative A9 Staphylococcus aureusMaximum[1][2]
Derivative A10 Staphylococcus aureusMaximum[1][2]
Derivative A11 Escherichia coliHigh[1][2]
Derivative A13 Escherichia coliHigh[1][2]
Staphylococcus aureusMaximum[1][2]

Note: "High" and "Maximum" activity are reported as described in the source literature, which did not provide specific zone diameter measurements in millimeters for all compounds but ranked their relative activities.[1][2]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Tetrazole Derivatives and Standard Antibiotics

Compound/AntibioticE. coli (μg/mL)S. aureus (μg/mL)K. pneumoniae (μg/mL)P. aeruginosa (μg/mL)E. faecalis (μg/mL)B. subtilis (μg/mL)Reference
Imide-Tetrazole 1 0.4 - 25.60.1 - 3.2-0.4 - 25.6--[3]
Imide-Tetrazole 2 0.4 - 25.60.1 - 3.2-0.4 - 25.6--[3]
Imide-Tetrazole 3 0.4 - 25.60.1 - 3.2-0.4 - 25.6--[3]
1,4-disubstituted tetrazol-5-ones/thiones 0.2 - 370.2 - 370.2 - 370.2 - 370.2 - 370.2 - 37[4]
Azithromycin ----1.2 - >128-[5]
Ciprofloxacin ≤1≤1≤1≤1≤4-[3]
Fusidic Acid -----Potent Activity[6]

Note: A direct MIC comparison for this compound or its immediate derivatives was not available. This table presents data for other tetrazole derivatives to provide a broader context of their potential efficacy.

Experimental Protocols

The primary method utilized for assessing the antibacterial activity of the 1-phenyl-1H-tetrazole-5-thiol derivatives was the agar well diffusion assay.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[7][8][9]

1. Preparation of Inoculum:

  • A standardized bacterial suspension is prepared. The turbidity of the bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.

  • The entire surface of a Mueller-Hinton Agar (MHA) plate is evenly swabbed in three directions to ensure uniform bacterial growth.[8]

3. Well Creation:

  • A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.[7]

4. Application of Test Compounds:

  • A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.[7]

  • A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on each plate.

5. Incubation:

  • The plates are incubated at 37°C for 18-24 hours.[7]

6. Measurement and Interpretation:

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

  • A larger zone of inhibition indicates greater susceptibility of the bacterium to the test compound.

Postulated Mechanism of Action

While the precise mechanism of action for this compound is not elucidated, tetrazole-based antibiotics are known to target essential bacterial processes. A prominent proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these topoisomerases, the tetrazole compounds can effectively halt bacterial proliferation.

Mechanism_of_Action Postulated Antibacterial Mechanism of Tetrazole Derivatives Tetrazole Phenyl-Tetrazole Thio-Derivative Gyrase Bacterial DNA Gyrase (Topoisomerase II) Tetrazole->Gyrase Inhibition TopoIV Bacterial Topoisomerase IV Tetrazole->TopoIV Inhibition DNA_Replication DNA Replication & Transcription Disrupted Gyrase->DNA_Replication Essential for TopoIV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Experimental_Workflow Workflow for Antimicrobial Efficacy Testing cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Activity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 1-Phenyl-1H-tetrazole-5-thiol Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Preparation Preparation of Test Solutions Characterization->Preparation Assay Agar Well Diffusion Assay Preparation->Assay MIC Minimum Inhibitory Concentration (MIC) Determination Assay->MIC Data_Collection Measure Zones of Inhibition Assay->Data_Collection MIC->Data_Collection Comparison Compare with Standard Antibiotics Data_Collection->Comparison

References

In vivo efficacy comparison between different tetrazole-based drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring is a key pharmacophore in modern drug discovery, valued for its metabolic stability and ability to act as a bioisostere for carboxylic acids. This guide provides an objective comparison of the in vivo efficacy of various tetrazole-based drug candidates across different therapeutic areas, supported by experimental data.

Antidiabetic Tetrazole Derivatives: PPARγ Modulators

Peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial regulator of glucose metabolism and a target for type 2 diabetes treatment. Tetrazole-containing compounds have emerged as potent PPARγ modulators.

In Vivo Efficacy Comparison

Here, we compare the in vivo efficacy of the novel tetrazole-based PPARγ modulator, KY-903, with the established drug, pioglitazone, in diabetic KK-Ay mice.

CompoundDoseAnimal ModelKey Efficacy EndpointsAdverse EffectsReference
KY-903 1, 3, 10 mg/kg/dayKK-Ay mice- Significantly decreased plasma glucose and triglyceride levels.- Increased plasma adiponectin levels.- No significant increase in adipose tissue or heart weight.[1][2]
Pioglitazone 10, 30, 100 mg/kg/dayKK-Ay mice- Significantly decreased plasma glucose and triglyceride levels.- Increased plasma adiponectin levels.- Significantly increased adipose tissue and heart weights.[1][2]
Experimental Protocol: In Vivo Study in KK-Ay Mice[1]
  • Animal Model: Male KK-Ay/Ta Jcl mice (a model for type 2 diabetes) were used.

  • Acclimatization: Mice were acclimated for one week before the start of the experiment.

  • Grouping and Dosing: Mice were divided into groups and orally administered with either vehicle, KY-903 (1, 3, or 10 mg/kg/day), or pioglitazone (10, 30, or 100 mg/kg/day) for a specified duration.

  • Blood Sampling: Blood samples were collected periodically to measure plasma glucose, triglyceride, and adiponectin levels.

  • Endpoint Analysis: At the end of the study, organ weights (adipose tissue, heart) were measured to assess adverse effects.

Signaling Pathway and Experimental Workflow

PPAR_pathway PPARγ Signaling Pathway in Adipocytes ligand Tetrazole-Based PPARγ Agonist (e.g., KY-903) PPARg PPARγ ligand->PPARg Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE gene_transcription Target Gene Transcription PPRE->gene_transcription Initiates adiponectin Increased Adiponectin Secretion gene_transcription->adiponectin glucose_uptake Improved Insulin Sensitivity & Glucose Uptake adiponectin->glucose_uptake experimental_workflow_diabetes In Vivo Efficacy Workflow for Antidiabetic Tetrazoles animal_model Diabetic Animal Model (e.g., KK-Ay mice) grouping Grouping and Acclimatization animal_model->grouping dosing Oral Administration (Vehicle, KY-903, Pioglitazone) grouping->dosing monitoring Blood Glucose and Lipid Monitoring dosing->monitoring endpoint Endpoint Analysis (Adiponectin levels, Organ weights) monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis COX2_pathway COX-2 Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 stimuli->pla2 Activates phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa pla2->aa Releases from pgs Prostaglandins (PGs) aa->pgs Converted by cox2 COX-2 Enzyme cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation tetrazole_inhibitor Tetrazole-Based COX-2 Inhibitor tetrazole_inhibitor->cox2 Selectively Inhibits experimental_workflow_inflammation In Vivo Efficacy Workflow for Anti-inflammatory Tetrazoles animal_model Rat Model (e.g., Wistar rats) grouping Grouping and Dosing (Test compound, Standard, Vehicle) animal_model->grouping induction Induction of Inflammation (Carrageenan injection) grouping->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Calculation of % Inhibition of Edema measurement->analysis comparison Comparison of Efficacy analysis->comparison Kv1_5_blockade Mechanism of Action of Tetrazole-Based Kv1.5 Blockers kv1_5 Kv1.5 Potassium Channel (in Atrial Myocytes) k_efflux Potassium (K+) Efflux kv1_5->k_efflux Mediates erp Prolonged Atrial Effective Refractory Period (ERP) kv1_5->erp Leads to repolarization Atrial Action Potential Repolarization k_efflux->repolarization Contributes to af_suppression Suppression of Atrial Fibrillation erp->af_suppression tetrazole_blocker Tetrazole-Based Kv1.5 Blocker tetrazole_blocker->kv1_5 Blocks experimental_workflow_cardiac In Vivo Efficacy Workflow for Cardiac Kv1.5 Blockers animal_model Swine Model anesthesia Anesthesia and Catheter Instrumentation animal_model->anesthesia baseline Baseline Electrophysiological Measurements (ERP) anesthesia->baseline drug_admin Intravenous Administration of Test Compound baseline->drug_admin post_drug_measurement Post-Dose Electrophysiological Measurements (ERP) drug_admin->post_drug_measurement data_analysis Data Analysis and Comparison of ERP post_drug_measurement->data_analysis

References

A Comparative Guide to the Antimicrobial Spectrum of 5-Thio-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial activity of various 5-thio-substituted tetrazole derivatives, offering insights for researchers, scientists, and drug development professionals. The data presented is compiled from published experimental studies and aims to facilitate an objective evaluation of these compounds' potential as antimicrobial agents.

A series of novel 5-thio-substituted tetrazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[1][2][3][4][5] These compounds are of significant interest due to the diverse pharmacological applications of tetrazole-containing structures.[1][5][6] The antimicrobial screening of these synthesized compounds has demonstrated a range of activities, with some derivatives showing promising efficacy against various bacterial and fungal strains.[1][2]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of the synthesized 5-thio-substituted tetrazole derivatives was assessed by measuring the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC). The results are summarized in the tables below for easy comparison.

Table 1: Antibacterial Activity of 5-Thio-Substituted Tetrazole Derivatives

CompoundStaphylococcus aureus (Zone of Inhibition in mm, (MIC in µg/mL))Escherichia coli (Zone of Inhibition in mm, (MIC in µg/mL))Pseudomonas aeruginosa (Zone of Inhibition in mm, (MIC in µg/mL))Klebsiella pneumoniae (Zone of Inhibition in mm, (MIC in µg/mL))
2 15 (6.25)<10 (50)<10 (50)<10 (50)
3 20 (6.25)18 (6.25)19 (6.25)19 (6.25)
4a 17 (6.25)18 (6.25)<10 (50)<10 (50)
4b 18 (6.25)17 (6.25)<10 (50)<10 (50)
4c 17 (6.25)18 (6.25)<10 (50)<10 (50)
4d 19 (6.25)19 (6.25)<10 (50)<10 (50)
4e 20 (6.25)19 (6.25)<10 (50)<10 (50)
4f 17 (6.25)17 (6.25)<10 (50)<10 (50)
4g 20 (6.25)19 (6.25)19 (6.25)20 (6.25)
4h <10 (50)<10 (50)<10 (50)<10 (50)
4i 19 (6.25)17 (6.25)<10 (50)<10 (50)
Ampicillin 22 (6.25)23 (6.25)20 (6.25)22 (6.25)

Data sourced from Dhayanithi et al., 2011.[2]

Table 2: Antifungal Activity of 5-Thio-Substituted Tetrazole Derivatives

CompoundAspergillus flavus (Zone of Inhibition in mm, (MIC in µg/mL))Aspergillus fumigatus (Zone of Inhibition in mm, (MIC in µg/mL))Penicillium marneffei (Zone of Inhibition in mm, (MIC in µg/mL))Trichophyton mentagrophytes (Zone of Inhibition in mm, (MIC in µg/mL))
2 16 (6.25)17 (6.25)18 (6.25)19 (6.25)
3 <10 (50)<10 (50)<10 (50)<10 (50)
4a 18 (6.25)19 (6.25)19 (6.25)20 (6.25)
4b 17 (6.25)18 (6.25)18 (6.25)19 (6.25)
4c 16 (6.25)17 (6.25)19 (6.25)19 (6.25)
4d 18 (6.25)18 (6.25)17 (6.25)18 (6.25)
4e 19 (6.25)19 (6.25)18 (6.25)19 (6.25)
4f 17 (6.25)18 (6.25)19 (6.25)20 (6.25)
4g 18 (6.25)19 (6.25)19 (6.25)19 (6.25)
4h <10 (50)<10 (50)<10 (50)<10 (50)
4i <10 (50)<10 (50)<10 (50)<10 (50)
Itraconazole 23 (6.25)24 (6.25)22 (6.25)23 (6.25)

Data sourced from Dhayanithi et al., 2011.[2]

Experimental Protocols

The methodologies employed for the antibacterial and antifungal screening are detailed below.

Synthesis of 5-Thio-Substituted Tetrazole Derivatives

The synthesis of the target compounds was achieved through a three-step process.[2][3][5]

  • Step 1: Synthesis of 1-benzyl-1H-tetrazole-5-thiol (2): Benzyl isothiocyanate (1) was refluxed with sodium azide in water to yield 1-benzyl-1H-tetrazole-5-thiol (2).[2][5]

  • Step 2: Synthesis of 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (3): The intermediate (2) underwent thioalkylation with 1,3-dibromopropane in tetrahydrofuran to produce 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (3).[2][5]

  • Step 3: Synthesis of 5-thio-substituted tetrazole derivatives (4a–i): The final compounds were prepared by the condensation of intermediate (3) with the corresponding amines or thiols.[2][5]

The structures of all newly synthesized compounds were confirmed using NMR, LC/MS/MS, and IR spectral data, as well as elemental analysis.[2][3][4][5]

Antibacterial Activity Assay

The antibacterial activity of the synthesized tetrazole derivatives was evaluated using the disc diffusion method against Staphylococcus aureus (ATCC-25923), Escherichia coli (ATCC-25922), Pseudomonas aeruginosa (ATCC-27853), and Klebsiella pneumoniae.[2]

  • Preparation of Discs: Sterile Whatman filter paper No. 1 discs (6 mm in diameter) were impregnated with solutions of the test compounds at different concentrations in dimethylformamide (DMF).[2]

  • Inoculation: Nutrient agar plates were separately seeded with fresh bacterial cultures.

  • Incubation: The prepared discs were placed on the seeded agar plates and incubated at 37 °C for 24 hours.[2]

  • Data Collection: The zones of inhibition were measured, and the Minimum Inhibitory Concentration (MIC) was determined. Solvent and growth controls were maintained for comparison.[2]

Antifungal Activity Assay

The antifungal activity was assessed against Aspergillus flavus (NCIM No. 524), Aspergillus fumigatus (NCIM No. 902), Penicillium marneffei, and Trichophyton mentagrophytes.[5]

  • Media Preparation: Sabouraud agar media was prepared by dissolving peptone, D-glucose, and agar in distilled water and sterilized by autoclaving.

  • Inoculation: The sterile media was poured into petri dishes and allowed to solidify. The test organisms were then inoculated on the surface of the media.

  • Application of Test Compounds: The same disc diffusion method as described for the antibacterial assay was used.

  • Incubation: The plates were incubated at 30 °C for 48 to 72 hours.

  • Data Collection: The zones of inhibition were measured, and the MIC was determined.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the 5-thio-substituted tetrazole derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Analysis start Starting Materials (Benzyl isothiocyanate, Sodium azide) step1 Step 1: Synthesis of 1-benzyl-1H-tetrazole-5-thiol (2) start->step1 step2 Step 2: Thioalkylation with 1,3-dibromopropane step1->step2 intermediate Intermediate (3): 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole step2->intermediate step3 Step 3: Condensation with various amines/thiols intermediate->step3 products Final Products (4a-i): 5-Thio-Substituted Tetrazoles step3->products antibacterial Antibacterial Assay (Disc Diffusion) products->antibacterial antifungal Antifungal Assay (Disc Diffusion) products->antifungal data Data Collection (Zone of Inhibition, MIC) antibacterial->data antifungal->data comparison Comparison with Standard Drugs data->comparison conclusion Conclusion on Antimicrobial Spectrum comparison->conclusion

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Mechanism of Action

While the specific signaling pathways for the antimicrobial action of these 5-thio-substituted tetrazoles were not detailed in the reviewed literature, tetrazole derivatives are known to act as bioisosteres of carboxylic acids, which can be crucial for their interaction with biological targets.[5] Further research is warranted to elucidate the precise mechanisms of action. Other studies have shown that some tetrazole derivatives can inhibit enzymes like DNA gyrase and topoisomerase IV.

G cluster_moa Proposed General Mechanism of Action for some Tetrazole Derivatives tetrazole Tetrazole Derivative enzyme Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV) tetrazole->enzyme inhibition Inhibition of Enzyme Activity enzyme->inhibition dna DNA Replication & Repair Disrupted inhibition->dna death Bacterial Cell Death dna->death

Caption: Proposed Mechanism of Action for some Tetrazoles.

References

Head-to-head comparison of different synthetic routes to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of target molecules is paramount. This guide provides a head-to-head comparison of two primary synthetic routes to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, a valuable building block in medicinal chemistry. The comparison is based on published experimental data for analogous reactions, offering insights into the potential efficiency of each pathway.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis
Overall Yield ~75-79% (Estimated)88-98% (Reported for similar compounds)[1]
Number of Steps TwoOne
Reaction Time Step 1: ~2 hours; Step 2: 2-6 hours~4-8 hours
Intermediate Isolation RequiredNot Required
Process Simplicity More complex due to isolation and purification of the intermediate.Simpler, streamlined process.
Key Reagents Phenylisothiocyanate, Sodium Azide, Pyridine, 3-Halopropanoic Acid/EsterPhenylisothiocyanate, Sodium Azide, Pyridine, 3-Halopropanoic Acid/Ester
Solvents Water, THF, EthanolWater, THF

Synthetic Route Overview

The synthesis of this compound can be approached via a traditional two-step method involving the synthesis and isolation of an intermediate, or a more streamlined one-pot procedure.

cluster_0 Route A: Two-Step Synthesis cluster_1 Route B: One-Pot Synthesis A_start Phenylisothiocyanate + Sodium Azide A_intermediate 1-Phenyl-1H-tetrazole-5-thiol (PMT) A_start->A_intermediate Pyridine, Water ~2 hours A_reagent + 3-Halopropanoic Acid A_product This compound A_reagent->A_product Base, Solvent 2-6 hours B_start Phenylisothiocyanate + Sodium Azide B_reagent + 3-Halopropanoic Acid B_start->B_reagent Pyridine, Water ~2 hours B_product This compound B_reagent->B_product THF 2-6 hours

Figure 1. Comparison of a two-step versus a one-pot synthetic approach.

Route A: Two-Step Synthesis

This classical approach involves the synthesis and isolation of the key intermediate, 1-phenyl-1H-tetrazole-5-thiol (PMT), followed by its S-alkylation.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (PMT)

The synthesis of 1-phenyl-1H-tetrazole-5-thiol is achieved through the reaction of phenylisothiocyanate with sodium azide.[1][2] The use of pyridine as a base in water has been shown to be an efficient method, affording the product in high yield.[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve phenylisothiocyanate (1 mmol) and sodium azide (1.2 mmol) in water (3 mL).

  • Add pyridine (3 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Upon completion (monitored by TLC), acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 1-phenyl-1H-tetrazole-5-thiol. A reported yield for a similar synthesis is 83%.[1]

Step 2: S-Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

The thiol intermediate is then alkylated using a suitable 3-halopropanoic acid or its ester. While a specific protocol for the target molecule is not detailed in the searched literature, analogous alkylations of PMT with haloacetates have been reported with high yields.[2]

Experimental Protocol:

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (1 mmol) in a suitable solvent such as ethanol or DMF.

  • Add a base (e.g., sodium ethoxide or potassium carbonate, 1.1 mmol) to the solution and stir for a short period.

  • Add 3-bromopropanoic acid or its ethyl ester (1.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize if necessary.

  • If an ester was used, perform hydrolysis by adding a solution of sodium hydroxide and stirring at room temperature or with gentle heating until the ester is fully converted to the carboxylic acid.

  • Acidify the mixture to precipitate the crude product.

  • Recrystallize the solid from a suitable solvent to obtain pure this compound. Reported yields for similar alkylations are in the range of 90-95%.[2]

Route B: One-Pot Synthesis

A more efficient approach is the one-pot synthesis, which combines the formation of the tetrazole-thiol intermediate and its subsequent S-alkylation without isolation. This method has been successfully applied to the synthesis of various 1-substituted 5-alkyl(aryl)sulfanyl-tetrazoles with high yields.[1]

Experimental Protocol:

  • In a round-bottom flask, stir a mixture of phenylisothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL) at room temperature for 2 hours.

  • After the formation of the tetrazole-thiol intermediate is complete (as indicated by TLC or a short reaction time), add a solution of 3-bromopropanoic acid or its ester (1.5 mmol) in THF (3 mL) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-6 hours.

  • Upon completion, extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • If an ester was used, proceed with hydrolysis as described in Route A, Step 2.

  • Purify the crude product by recrystallization. Reported yields for analogous one-pot syntheses are in the range of 88-98%.[1]

Conclusion

For the synthesis of this compound, the one-pot approach (Route B) appears to be superior in terms of overall yield, process simplicity, and reaction time. By eliminating the need for intermediate isolation and purification, this route offers a more streamlined and potentially more cost-effective method for producing the target compound. While the two-step synthesis (Route A) is a viable option, it is likely to be more labor-intensive and may result in a lower overall yield due to material loss during the intermediate workup. Researchers should consider the one-pot synthesis as the preferred method for accessing this and similar tetrazole derivatives.

References

Benchmarking the antioxidant activity of tetrazole derivatives against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various tetrazole derivatives against established antioxidants. The data presented is compiled from recent studies and aims to offer a clear benchmark for the potential of these heterocyclic compounds in mitigating oxidative stress.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of tetrazole derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit 50% of the radical activity, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

The following tables summarize the reported antioxidant activities of several tetrazole derivatives compared to standard antioxidants like Ascorbic Acid and Butylated Hydroxytoluene (BHT).

Table 1: DPPH Radical Scavenging Activity of Tetrazole Derivatives Compared to Ascorbic Acid

Compound IDTetrazole Derivative Structure/NameIC50 (µg/mL) of DerivativeIC50 (µg/mL) of Ascorbic AcidReference
S10 N'-(4-hydroxy-3-methoxybenzylidene)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetohydrazide61.84 (at 1000 µg/mL inhibition)98.91 (at 1000 µg/mL inhibition)[1]
S3 N'-(thiophen-2-ylmethylene)-4-(1H-tetrazol-1-yl)benzohydrazide57.35 (at 1000 µg/mL inhibition)98.91 (at 1000 µg/mL inhibition)[1]
S4 N'-(4-bromobenzylidene)-4-(1H-tetrazol-1-yl)benzohydrazide58.15 (at 1000 µg/mL inhibition)98.91 (at 1000 µg/mL inhibition)[1]
Pyranopyrazole-based tetrazole 1 (Structure not specified)Comparable to Ascorbic Acid-[2]
Pyranopyrazole-based tetrazole 2 (Structure not specified)Higher than Ascorbic Acid-[2]

Note: The data for compounds S10, S3, and S4 is presented as % inhibition at a specific concentration, from which relative activity can be inferred, with higher inhibition indicating greater antioxidant capacity.

Table 2: DPPH and ABTS Radical Scavenging Activity of Triazole-Tethered Tetrazole Derivatives Compared to BHT [3]

Compound IDAssayIC50 (mM) of DerivativeIC50 (mM) of BHT
4a DPPH1.88 ± 0.073.52 ± 0.08
4b DPPH2.19 ± 0.093.52 ± 0.08
4d DPPH2.30 ± 0.013.52 ± 0.08
4f DPPH2.98 ± 0.023.52 ± 0.08
4a ABTS2.17 ± 0.024.64 ± 0.11
4b ABTS2.38 ± 0.434.64 ± 0.11
4f ABTS3.80 ± 0.014.64 ± 0.11
4d ABTS4.07 ± 0.574.64 ± 0.11

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the DPPH and ABTS assays as commonly reported in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The tetrazole derivatives and standard antioxidants are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the sample solution (e.g., 1 mL) is mixed with a volume of the DPPH solution (e.g., 2 mL). A control is prepared using the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The tetrazole derivatives and standard antioxidants are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison A Prepare Stock Solutions (Tetrazole Derivatives & Standards) C Mix Derivatives/Standards with Radical Solution A->C B Prepare Radical Solution (e.g., DPPH or ABTS•+) B->C D Incubate in Dark at Room Temperature C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G H Benchmark against Known Antioxidants G->H

Caption: General workflow for in vitro antioxidant activity screening.

Simplified Signaling Pathway of Oxidative Stress and Antioxidant Intervention

G ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage Neutralization Radical Scavenging & Neutralization ROS->Neutralization Inflammation Inflammation Cellular_Damage->Inflammation Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis Antioxidants Antioxidants (Tetrazole Derivatives, Ascorbic Acid, etc.) Antioxidants->Neutralization Donate e- or H+ Neutralization->Cellular_Damage Inhibits

Caption: Antioxidants mitigate cellular damage by neutralizing ROS.

References

Bridging the Gap: Validating Molecular Docking of Tetrazole Compounds with In-Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on correlating computational predictions with experimental outcomes in drug discovery.

The development of novel therapeutics increasingly relies on computational methods to predict the interaction between small molecules and their biological targets. Molecular docking, a key in-silico technique, forecasts the preferred orientation and binding affinity of a ligand to a receptor. However, the predictive power of these simulations must be rigorously validated through experimental data to ensure their relevance to real-world biological systems. This guide provides a framework for comparing molecular docking predictions of tetrazole-containing compounds with their experimentally determined biological activities, offering researchers a benchmark for their own studies.

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids to improve metabolic stability and pharmacokinetic properties.[1][2] Their prevalence in marketed drugs for a range of diseases underscores the importance of accurately predicting their biological activity.[3] This guide summarizes key findings from recent studies that have successfully correlated docking simulations with experimental results for novel tetrazole compounds, focusing on anticancer and antimicrobial applications.

Comparative Analysis of Docking Predictions and Experimental Activity

To provide a clear comparison, the following tables summarize the molecular docking scores and corresponding experimental biological activities of various tetrazole derivatives from several studies. These tables highlight the correlation between predicted binding affinity and observed potency.

Table 1: Molecular Docking Performance of Tetrazole Derivatives Against Various Protein Targets

Compound IDTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Reference
2bDihydrofolate reductase (4OR7)Autodock Vina 1.1.2-7.8[4][5]
Cefazolin (Ref)Dihydrofolate reductase (4OR7)Autodock Vina 1.1.2-7.2[4][5]
e1Sterol 14-alpha demethylase (CYP51)--8.7430[6]
Fluconazole (Ref)Sterol 14-alpha demethylase (CYP51)--[6]
12tE. coli DNA gyrase B (1ecl)MOE-6.91[7]
13tE. coli DNA gyrase B (1ecl)MOE-7.02[7]

Table 2: Experimental Validation of Biological Activity for Tetrazole Derivatives

Compound IDBiological ActivityCell Line / OrganismPotency (MIC / GI₅₀)Reference
2aCytotoxicMCF-7 (Breast Cancer)5.2 µM[4]
2aCytotoxicHeLa (Cervical Cancer)8.1 µM[4]
2bCytotoxicHepG2, MCF-7, HeLaHighly Active[4]
1bAntibacterialEnterococcus faecalis8 µg/mL[4][5]
1bAntifungalCandida albicans0.25 µg/mL[4]
1eAntifungalMicrosporum audouinii8 µg/mL[4]
e1AntibacterialEnterococcus faecalis1.2 µg/mL[6]
b1AntibacterialEnterococcus faecalis1.3 µg/mL[6]
12tAntibacterialE. coli1.12 µg/mL[7]
12tAntibacterialS. aureus1.78 µg/mL[7]
13tAntibacterialE. coli1.12 µg/mL[7]
13tAntibacterialS. aureus1.43 µg/mL[7]

Methodologies for Validation: A Detailed Protocol

A robust validation process involves a multi-step workflow, beginning with computational analysis and culminating in experimental verification. The following sections detail the typical protocols employed in the studies cited.

  • Protein and Ligand Preparation: The three-dimensional structures of target proteins are obtained from the Protein Data Bank (PDB).[5] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 3D structures of the tetrazole compounds are generated using chemical drawing software like ChemDraw and subsequently optimized to their lowest energy conformation.[5][8]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[9]

  • Docking Simulation: Software such as Autodock Vina or MOE is used to perform the docking calculations.[4][7] These programs predict the binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol.[5]

  • Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.[10] The docking protocol can be validated by redocking the native co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the predicted and experimental pose is less than 2 Å.[9]

Antimicrobial Screening:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is determined using methods like the broth microdilution assay.[5] Compounds are serially diluted in a multi-well plate containing microbial culture and growth medium.[5] The plates are incubated, and the MIC is determined by visual inspection of turbidity. Standard antimicrobial agents are used as positive controls.[5][6]

Cytotoxicity Assays:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][5]

  • MTT or Similar Assays: The cytotoxic activity of the synthesized compounds is often evaluated using the MTT assay.[6] This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The absorbance of the formazan solution is proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.[4] A standard anticancer drug is used as a positive control.[4][5]

Visualizing the Validation Workflow and Logic

To better illustrate the process of validating molecular docking predictions with experimental data, the following diagrams have been generated using Graphviz.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation Protein_Preparation Target Protein Preparation (from PDB) Docking_Simulation Molecular Docking Simulation (e.g., Autodock Vina) Protein_Preparation->Docking_Simulation Ligand_Preparation Ligand (Tetrazole) Preparation (3D Structure Generation) Ligand_Preparation->Docking_Simulation Binding_Prediction Prediction of Binding Affinity (Docking Score in kcal/mol) Docking_Simulation->Binding_Prediction Synthesis Synthesis of Tetrazole Compounds Binding_Prediction->Synthesis Guides Selection of Compounds to Synthesize Correlation_Analysis Correlation Analysis Binding_Prediction->Correlation_Analysis Biological_Assay In-Vitro Biological Assays (e.g., MIC, GI50) Synthesis->Biological_Assay Activity_Measurement Measurement of Biological Activity (e.g., µM, µg/mL) Biological_Assay->Activity_Measurement Activity_Measurement->Correlation_Analysis

Caption: Workflow for validating molecular docking with experimental data.

G cluster_in_silico In-Silico Prediction cluster_in_vitro In-Vitro Experiment Docking Molecular Docking Score (Lower Score = Higher Affinity) Correlation Positive Correlation? Docking->Correlation Activity Biological Activity (Lower MIC/GI50 = Higher Potency) Activity->Correlation Validated Prediction is Validated Correlation->Validated Yes NotValidated Prediction is Not Validated (Refine Docking Protocol) Correlation->NotValidated No

Caption: Logical relationship between computational and experimental validation.

References

Comparative Cytotoxicity Profiling of Novel Tetrazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of recently developed novel tetrazole derivatives against various cancer cell lines. The data presented is collated from recent preclinical studies and aims to facilitate the objective assessment of the therapeutic potential of this promising class of compounds.

Data Presentation: Comparative Cytotoxicity of Tetrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various novel tetrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ID/SeriesCancer Cell LineCell Line TypeIC50 (µM) / Growth Inhibition (%)Reference
6d A549Lung Cancer2.74[1]
6l -EGFR-TK0.099 (Inhibition)
4b SK-OV-3Ovarian Cancer34.94% (Growth %)[2]
3b, 3d, 4c, 4f UO-31Renal Cancer-29.69% to -17.68% (Growth %)[2]
8h MV4-11Leukemia0.02[3]
10b K-562Leukemia0.67[3]
10b MDA-MB-435Melanoma0.30[3]
10b UACC-62Melanoma0.86[3]
5-pyridyl-tetrazol-1-yl-indole derivatives GBM cell linesGlioblastomaPotent activity[4]
Piperonyl-tetrazole derivative 8 MDA-MB-231, ZR-75Breast Cancer (ER-)High inhibition at 10⁻⁵ M
Piperonyl-tetrazole derivatives 10, 12, 14 MCF-7Breast Cancer (ER+)High inhibition at 10⁻⁵ M
MM129, MM131 HCT 116, HeLa, PC-3, BxPC-3Colorectal, Cervical, Prostate, Pancreatic Cancer0.13 - 0.9[5]
MM124, MM125 HT-29, PC-3Colorectal, Prostate Cancer~0.22 - 0.3[6]
Benzimidazole-triazole-tetrazole derivatives Breast CancerBreast CancerTargeting breast cancer[7]
5o HepG2, A549, MDA-MB-231, DU145, SK-N-SHLiver, Lung, Breast, Prostate, Neuroblastoma1.0 - 4.0[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols are based on standard laboratory procedures.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tetrazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[9]

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[9]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with the tetrazole derivatives, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Incubate for at least 30 minutes on ice.[12]

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in a PI staining solution containing RNase A to degrade RNA.[1]

  • Incubation: Incubate the cells for at least 4 hours at 4°C.[1]

  • Flow Cytometry: Analyze the samples by flow cytometry, collecting the PI fluorescence data on a linear scale. Use gating to exclude doublets and clumps.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Acquisition & Analysis cluster_results Results Interpretation start Seed Cancer Cells in Multi-well Plates treatment Treat with Novel Tetrazole Derivatives start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle mechanism Mechanism of Action Studies treatment->mechanism readout Spectrophotometry / Flow Cytometry viability->readout apoptosis->readout cell_cycle->readout mechanism->readout analysis Calculate IC50 / Analyze Cell Populations readout->analysis conclusion Comparative Cytotoxicity Profile analysis->conclusion

Caption: Experimental workflow for cytotoxicity profiling.

tubulin_polymerization_inhibition cluster_tubulin Microtubule Dynamics cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome dimers α/β-Tubulin Dimers microtubule Microtubule dimers->microtubule Polymerization disruption Microtubule Disruption microtubule->dimers Depolymerization tetrazole Tetrazole Derivative tetrazole->dimers Binds to Colchicine Site mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by tetrazole derivatives.

EGFR_inhibition_pathway cluster_receptor Receptor Tyrosine Kinase cluster_signaling Downstream Signaling cluster_inhibition Inhibition by Tetrazole Derivative egf EGF egfr EGFR egf->egfr Binds ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt proliferation Cell Proliferation, Survival ras_raf->proliferation pi3k_akt->proliferation tetrazole Tetrazole Derivative (e.g., 6l) tetrazole->egfr Inhibits Tyrosine Kinase

Caption: EGFR signaling pathway and its inhibition.

References

A Comparative Guide to the Metabolic Stability of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve the necessary plasma concentrations to exert its pharmacological effect. This guide provides a comparative assessment of the metabolic stability of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid and its conceptual analogs, underpinned by established principles of bioisosterism and standard in vitro metabolic assays.

The core structure, this compound, contains a carboxylic acid moiety, which can be susceptible to metabolic breakdown.[1] Strategic modification of this functional group through bioisosteric replacement is a common strategy to enhance metabolic stability and improve pharmacokinetic profiles.[2][3] One of the most effective bioisosteres for a carboxylic acid is a tetrazole ring, which often confers improved metabolic resilience.[2][4]

This guide will delve into the experimental protocols used to assess metabolic stability and present a comparative analysis based on well-understood metabolic pathways.

Comparative Metabolic Stability Data

The following table summarizes hypothetical yet representative metabolic stability data for this compound (Compound A) and two of its analogs. Analog 1 features a bioisosteric replacement of the carboxylic acid with a metabolically more stable group, while Analog 2 introduces a modification on the phenyl ring to block potential sites of oxidation. The data are presented as would be obtained from a standard in vitro liver microsomal stability assay.

Compound IDStructureModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Parent Remaining at 60 min
Compound A This compoundParent Compound2527.718
Analog 1 5-({2-[(1-Phenyl-1H-tetrazol-5-yl)thio]ethyl})-1,2,4-oxadiazol-3(2H)-oneCarboxylic acid replaced with an oxadiazolone> 60< 5.8> 85
Analog 2 3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}propanoic acidFluorine substitution on the phenyl ring4515.442

Note: The data presented in this table are illustrative and based on established principles of drug metabolism. Actual experimental results may vary.

Experimental Protocols

A standard and widely accepted method for evaluating the metabolic stability of compounds is the in vitro liver microsomal stability assay.[5][6][7] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8]

Microsomal Stability Assay Protocol [5][7][9]

1. Preparation of Reagents:

  • Test Compounds: Stock solutions of the test compounds (e.g., 10 mM in DMSO) are prepared and serially diluted to the desired working concentration.[7]
  • Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are thawed on ice immediately before use.[5][6]
  • NADPH Regenerating System: A solution containing co-factors necessary for enzymatic activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[5][7]

2. Incubation:

  • The test compound is pre-incubated with the liver microsomes in the buffer at 37°C with gentle shaking.[7]
  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[5][6]
  • Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[6][9]

3. Reaction Termination and Sample Preparation:

  • At each time point, the reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.[5]
  • An internal standard is often added at this stage to aid in accurate quantification.
  • The samples are centrifuged to pellet the precipitated proteins.[5]

4. Analytical Quantification:

  • The supernatant, containing the remaining parent compound, is transferred for analysis.
  • The concentration of the parent compound at each time point is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

5. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.
  • The elimination rate constant (k) is determined from the slope of the linear regression line.
  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.[9]
  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[9]

Visualizing Metabolic Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying principles of metabolic stability.

G cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis A Test Compound Stock D Pre-incubation: Compound + Microsomes A->D B Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction: Add NADPH System C->E D->E F Time-course Sampling (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Acetonitrile) F->G H Centrifuge G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis: t½, CLint I->J

Caption: Workflow for the in vitro microsomal stability assay.

G cluster_parent Parent Compound cluster_analogs Metabolically Stabilized Analogs Parent This compound (Carboxylic Acid) Analog1 Analog with Tetrazole (Bioisostere) Parent->Analog1 Bioisosteric Replacement Analog2 Analog with Blocked Metabolic Site Parent->Analog2 Metabolic Site Blocking Metabolism Metabolism (e.g., Phase I Oxidation, Phase II Conjugation) Parent->Metabolism High Rate Analog1->Metabolism Low Rate Analog2->Metabolism Low Rate Metabolites Metabolites Metabolism->Metabolites

Caption: Bioisosteric strategies to enhance metabolic stability.

References

Safety Operating Guide

Proper Disposal of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, a compound containing both a tetrazole ring and a thioether linkage. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The following personal protective equipment (PPE) should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.

Waste Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the chemical is handled and treated in accordance with environmental regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and securely sealed container.

    • The container must be compatible with the chemical.

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard information.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials. Tetrazole compounds, for instance, can form explosive salts with some metals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a copy of the Safety Data Sheet (SDS) and any other pertinent information regarding the waste.

Prohibited Disposal Methods:

  • Do NOT dispose of this chemical down the drain or in the sewer system.[1]

  • Do NOT dispose of this chemical in the regular trash.

  • Do NOT attempt to neutralize or treat the chemical waste unless you are a trained professional with a thoroughly tested and approved protocol.

Hazard and Disposal Summary

The following table summarizes key information regarding the hazards and disposal considerations for this compound, based on available safety data for the compound and related chemical structures.

ParameterInformationSource
Primary Disposal Route Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. Avoid contact with metals and metal salts, as tetrazoles can form explosive compounds.[2]
Spill Cleanup Absorb spill with inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal. Use spark-proof tools.[3]
Personal Protective Equipment Chemical safety goggles, chemical-resistant gloves, lab coat, closed-toe shoes.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Waste Chemical ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in Labeled, Sealed Container ppe->collect spill Spill Occurred? collect->spill cleanup Follow Spill Cleanup Protocol: - Evacuate - Use Inert Absorbent - Collect in Sealed Container spill->cleanup Yes store Store in Designated Hazardous Waste Area spill->store No cleanup->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs provide_info Provide SDS and Waste Information contact_ehs->provide_info pickup Arrange for Pickup and Professional Disposal provide_info->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.